molecular formula C31H50N7O17P3S B15546543 cis-Geranoyl-CoA

cis-Geranoyl-CoA

货号: B15546543
分子量: 917.8 g/mol
InChI 键: FWLPCGPDGSQPGT-WJGFBNMQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cis-geranoyl-CoA is the S-geranoyl derivative of coenzyme A. It has a role as a mouse metabolite. It is functionally related to a coenzyme A. It is a conjugate acid of a this compound(4-).
This compound has been reported in Tovomita brasiliensis, Vellozia caput-ardeae, and other organisms with data available.

属性

分子式

C31H50N7O17P3S

分子量

917.8 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-3,7-dimethylocta-2,6-dienethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26+,30-/m1/s1

InChI 键

FWLPCGPDGSQPGT-WJGFBNMQSA-N

产品来源

United States

Foundational & Exploratory

The Role of cis-Geranoyl-CoA in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

cis-Geranoyl-CoA is emerging as a key intermediate in the specialized metabolism of plants, particularly in the catabolism of isoprenoids. This technical guide provides a comprehensive overview of the function, metabolic context, and experimental analysis of this compound. While research into its precise roles is ongoing, current evidence points to its involvement in a plastid-localized pathway analogous to isoprenoid degradation pathways observed in prokaryotes. This document details the known enzymatic steps leading to and from this compound, summarizes available quantitative data, provides detailed experimental protocols for key enzymes, and presents signaling and metabolic pathways in a standardized visual format for clarity.

Introduction

Isoprenoids constitute a vast and diverse class of metabolites in plants, crucial for a wide array of biological functions, from hormonal regulation to defense. While the biosynthesis of isoprenoids through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways is well-documented, the catabolic routes for these molecules are less understood[1][2][3][4]. Recent discoveries have begun to shed light on these degradation pathways, revealing a role for activated intermediates such as Geranoyl-CoA.

Geraniol (B1671447), a C10 monoterpene alcohol, is a common constituent of plant essential oils and is known to play a role in plant defense against pathogens[5]. The catabolism of geraniol is initiated by its oxidation to geranic acid, which is then activated to Geranoyl-CoA. This thioester is a central molecule in the subsequent degradation pathway. This guide focuses specifically on the cis isomer of Geranoyl-CoA and its function in plant metabolism.

The Isoprenoid Catabolic Pathway Involving this compound

The currently understood metabolic fate of this compound in plants is primarily associated with a catabolic pathway that breaks down geraniol. This pathway is thought to occur across multiple subcellular compartments, including the plastids.

Biosynthesis of Geranoyl-CoA

The formation of Geranoyl-CoA begins with the monoterpene geraniol, which is synthesized from geranyl pyrophosphate (GPP), an intermediate of the isoprenoid biosynthesis pathways. The subsequent steps are as follows:

  • Oxidation of Geraniol: Geraniol is oxidized in a two-step process to yield geranic acid. This is catalyzed by geraniol dehydrogenase and subsequently geranial dehydrogenase.

  • Activation to trans-Geranoyl-CoA: Geranic acid is then activated to its CoA thioester, trans-Geranoyl-CoA. This reaction is likely catalyzed by a long-chain acyl-CoA synthetase (LACS), although the specific enzyme has not yet been definitively identified in plants.

  • Isomerization to this compound: A key step in this pathway is the isomerization of trans-Geranoyl-CoA to this compound. In prokaryotic systems, this is carried out by a dedicated trans-geranyl-CoA isomerase. While a homologous enzyme has not yet been fully characterized in plants, the presence of the downstream enzyme acting on the cis isomer implies its existence.

Carboxylation of this compound

The primary known metabolic function of this compound is to serve as the substrate for Geranoyl-CoA carboxylase (GCC). This biotin-containing enzyme catalyzes the ATP-dependent carboxylation of this compound.

  • Enzyme: Geranoyl-CoA carboxylase (EC 6.4.1.5)

  • Substrates: ATP, this compound, HCO₃⁻

  • Products: ADP, phosphate, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA

  • Cofactor: Biotin

  • Subcellular Location: Plastids

The discovery and characterization of Geranoyl-CoA carboxylase in maize has provided strong evidence for the existence of this isoprenoid catabolism pathway in plants.

Downstream Metabolism

Following the carboxylation of this compound, the resulting product is further metabolized. In the analogous pathway in Pseudomonas, the downstream steps involve hydration, cleavage, and further oxidation, ultimately feeding into central metabolism. The specifics of these subsequent steps in plants are still an active area of research.

Quantitative Data

Quantitative data on the intermediates of the isoprenoid catabolism pathway in plants is limited. However, kinetic parameters for the key enzyme, Geranoyl-CoA carboxylase, from maize leaves have been determined.

SubstrateApparent Km
Geranoyl-CoA64 ± 5 µM
Bicarbonate (HCO₃⁻)0.58 ± 0.04 mM
ATP8.4 ± 0.4 µM

Table 1: Kinetic parameters of Geranoyl-CoA carboxylase purified from maize leaves. Data sourced from.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism.

Purification of Geranoyl-CoA Carboxylase from Plant Tissue (Maize)

This protocol is adapted from the methodology described for the purification of Geranoyl-CoA carboxylase from maize leaves.

A. Buffers and Solutions:

  • Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone.

  • Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol.

  • Elution Buffer: Wash Buffer containing 300 mM KCl.

  • Monomeric Avidin (B1170675) Agarose (B213101) Slurry: Commercially available.

B. Protocol:

  • Tissue Homogenization: Harvest fresh maize leaves and homogenize in ice-cold Extraction Buffer using a blender.

  • Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 minutes to pellet cellular debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Subject the supernatant to fractional ammonium sulfate precipitation. The protein fraction precipitating between 30% and 50% saturation should be collected by centrifugation.

  • Desalting: Resuspend the pellet in a minimal volume of Wash Buffer and desalt using a gel filtration column (e.g., Sephadex G-25) equilibrated with Wash Buffer.

  • Affinity Chromatography: Apply the desalted protein sample to a monomeric avidin agarose column pre-equilibrated with Wash Buffer.

  • Washing: Wash the column extensively with Wash Buffer until the A₂₈₀ of the flow-through returns to baseline.

  • Elution: Elute the bound Geranoyl-CoA carboxylase with Elution Buffer.

  • Concentration and Storage: Concentrate the eluted fractions containing the purified enzyme using ultrafiltration and store at -80°C in the presence of 20% (v/v) glycerol.

Enzyme Assay for Geranoyl-CoA Carboxylase

The activity of Geranoyl-CoA carboxylase is determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product.

A. Reaction Mixture (100 µL total volume):

  • 50 mM HEPES-KOH (pH 8.3)

  • 10 mM MgCl₂

  • 2 mM ATP

  • 1 mM DTT

  • 0.5 mM Geranoyl-CoA

  • 5 mM NaH¹⁴CO₃ (specific activity ~500 cpm/nmol)

  • Purified enzyme fraction

B. Protocol:

  • Reaction Initiation: Pre-warm the reaction mixture (without the enzyme) to 37°C. Initiate the reaction by adding the purified enzyme.

  • Incubation: Incubate the reaction at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 6 M HCl. This will also remove any unincorporated [¹⁴C]HCO₃⁻ as ¹⁴CO₂.

  • Quantification: After allowing the sample to dry, resuspend the residue in scintillation cocktail and quantify the radioactivity using a scintillation counter.

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key pathways and experimental workflows related to this compound metabolism.

Geraniol_Catabolism_Pathway cluster_isoprenoid Isoprenoid Biosynthesis cluster_catabolism Geraniol Catabolism GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidation trans_GCoA trans-Geranoyl-CoA Geranic_Acid->trans_GCoA Acyl-CoA Synthetase cis_GCoA This compound trans_GCoA->cis_GCoA Geranoyl-CoA Isomerase Carboxylated_Product Carboxylated Product cis_GCoA->Carboxylated_Product Geranoyl-CoA Carboxylase (+ATP, +HCO3-) Central_Metabolism Central Metabolism Carboxylated_Product->Central_Metabolism Further Metabolism GCC_Purification_Workflow Start Maize Leaf Tissue Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Filtration & Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ammonium_Sulfate Ammonium Sulfate Precipitation (30-50% fraction) Supernatant1->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Pellet Protein Pellet Centrifugation2->Pellet Desalting Resuspension & Desalting Pellet->Desalting Affinity_Chromatography Monomeric Avidin Affinity Chromatography Desalting->Affinity_Chromatography Elution Elution with High Salt Buffer Affinity_Chromatography->Elution Purified_Enzyme Purified Geranoyl-CoA Carboxylase Elution->Purified_Enzyme

References

The Pivotal Role of cis-Geranoyl-CoA in the Biosynthesis of Specialized Secondary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Geranoyl-CoA, an activated form of the monoterpenoid geranic acid, is emerging as a key intermediate in the biosynthesis of a unique class of secondary metabolites. While not a conventional starter or extender unit in classical polyketide synthesis, its metabolic pathway intersects with specialized enzymatic machinery to produce compounds with significant biological activities. This technical guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and ultimate fate of this compound in the generation of bioactive natural products. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

The vast structural diversity of plant and microbial secondary metabolites offers a rich resource for the discovery of novel therapeutic agents and other high-value chemicals. Understanding the biosynthetic pathways that generate this diversity is fundamental to harnessing their potential. While much is known about the assembly of polyketides from simple acyl-CoA precursors, the role of more complex starter units is an area of active investigation. This guide focuses on this compound, a C10 isoprenoid-derived thioester, and its crucial role as a precursor to a distinct class of secondary metabolites. We will delve into its formation from geraniol (B1671447), its enzymatic modifications, and its incorporation into more complex molecular scaffolds, providing a technical resource for the scientific community.

Biosynthesis of this compound

The biosynthesis of this compound begins with the acyclic monoterpene alcohol, geraniol. Geraniol itself is a plant secondary metabolite known for its role in plant defense[1][2][3][4][5]. The pathway to this compound involves two key enzymatic steps: the oxidation of geraniol to geranic acid and the subsequent activation of geranic acid to its coenzyme A thioester.

From Geraniol to Geranic Acid

The conversion of geraniol to geranic acid is a two-step oxidation process catalyzed by dehydrogenases. This biotransformation has been observed in various microorganisms, including fungi and bacteria, as well as in plants[6][7][8].

  • Step 1: Geraniol to Geranial: Geraniol is first oxidized to its corresponding aldehyde, geranial, by a geraniol dehydrogenase.

  • Step 2: Geranial to Geranic Acid: Geranial is then further oxidized to geranic acid by a geranial dehydrogenase.

Activation to this compound

The activation of geranic acid to this compound is presumed to be catalyzed by an acyl-CoA synthetase. While the specific enzyme responsible for this reaction has not been fully characterized in the context of secondary metabolism, it is a common mechanism for activating carboxylic acids for further metabolic processing.

Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic Acid Geranic Acid Geranial->Geranic Acid Geranial Dehydrogenase This compound This compound Geranic Acid->this compound Acyl-CoA Synthetase

Figure 1: Biosynthetic pathway from geraniol to this compound.

Role in Secondary Metabolite Synthesis: The Case of Geranoyl Glycosides

Direct evidence for this compound as a starter unit for polyketide synthases is currently limited. However, compelling evidence from metabolic engineering studies in maize demonstrates its role as a key intermediate in the formation of more complex secondary metabolites, specifically geranoyl glycosides.

In transgenic maize engineered to overexpress a geraniol synthase, the introduced geraniol is not only converted to geranic acid but is further metabolized to geranoyl-6-O-malonyl-β-D-glucopyranoside [6][7]. This finding strongly suggests the involvement of this compound as an activated intermediate that can accept a glycosyl group and subsequently be malonylated.

This compound This compound Geranoyl-Glucoside Geranoyl-Glucoside This compound->Geranoyl-Glucoside Glucosyltransferase Geranoyl-6-O-malonyl-β-D-glucopyranoside Geranoyl-6-O-malonyl-β-D-glucopyranoside Geranoyl-Glucoside->Geranoyl-6-O-malonyl-β-D-glucopyranoside Malonyltransferase

Figure 2: Proposed pathway for the synthesis of a geranoyl glycoside.

This pathway highlights a significant role for this compound beyond simple catabolism, positioning it as a branching point for the generation of specialized metabolites with potential ecological or pharmaceutical relevance.

Alternative Metabolic Fate: Carboxylation by Geranoyl-CoA Carboxylase

In addition to its role as a precursor for glycosylation, this compound can be carboxylated by the biotin-dependent enzyme Geranoyl-CoA carboxylase (GCC) . This enzyme has been identified and characterized in both bacteria and plants, including maize.

The reaction catalyzed by GCC is as follows:

This compound + ATP + HCO₃⁻ → 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA + ADP + Pi

While this pathway is primarily considered catabolic, the resulting dicarboxylic acid thioester could potentially serve as a building block for other, yet to be discovered, metabolic pathways.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes and metabolites discussed in this guide.

ParameterValueOrganism/ConditionsReference
Geranoyl-CoA Carboxylase (Maize)
Km (this compound)64 ± 5 µMPurified enzyme from maize leaves[9]
Km (ATP)8.4 ± 0.4 µMPurified enzyme from maize leaves[9]
Km (HCO₃⁻)0.58 ± 0.04 mMPurified enzyme from maize leaves[9]
pH Optimum8.3Purified enzyme from maize leaves[9]
Geranic Acid Derivatives in Transgenic Maize
Geranoyl-6-O-malonyl-β-D-glucopyranoside45 µM (average concentration)Leaves of transgenic maize overexpressing geraniol synthase[7]
Antifungal Activity of Geranic Acid
Minimum Inhibitory Concentration (MIC) vs. Colletotrichum graminicola< 46 µMIn vitro bioassay[7]
Minimum Inhibitory Concentration (MIC) vs. Fusarium graminearum< 46 µMIn vitro bioassay[7]

Experimental Protocols

This section provides generalized methodologies for key experiments related to the study of this compound and its metabolic pathways.

Enzymatic Synthesis of this compound

A chemo-enzymatic approach can be employed for the synthesis of this compound for use in enzymatic assays.

  • Chemical Synthesis of Geranic Acid Anhydride (B1165640): React geranic acid with a suitable activating agent (e.g., isobutyl chloroformate) in an aprotic solvent to form the symmetric anhydride.

  • Enzymatic Thioesterification: Incubate the geranic acid anhydride with Coenzyme A (CoASH) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) at room temperature. The reaction can be monitored by the disappearance of free thiol groups using Ellman's reagent (DTNB).

  • Purification: Purify the resulting this compound by reversed-phase high-performance liquid chromatography (HPLC).

Assay of Geranoyl-CoA Carboxylase Activity

The activity of Geranoyl-CoA carboxylase can be measured using a radioactivity-based assay.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.3), MgCl₂, ATP, DTT, NaH¹⁴CO₃ (radiolabeled bicarbonate), and the purified enzyme.

  • Initiation: Start the reaction by adding this compound.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Quantification: After acidification, the unincorporated ¹⁴CO₂ will be released from the solution upon gentle heating. The acid-stable radioactivity, corresponding to the carboxylated product, is then quantified by liquid scintillation counting.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, MgCl₂, ATP, DTT, NaH¹⁴CO₃) B Add Purified Geranoyl-CoA Carboxylase A->B C Initiate with This compound B->C D Incubate at 30°C C->D E Terminate with Acid D->E F Quantify Radioactivity E->F

Figure 3: Workflow for Geranoyl-CoA carboxylase assay.

Quantification of this compound by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound from biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Extraction: Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., acetonitrile (B52724)/methanol/water with a suitable internal standard).

  • Centrifugation: Clarify the extract by centrifugation at a high speed and low temperature.

  • LC Separation: Inject the supernatant onto a reversed-phase C18 column. Elute the analytes using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

Conclusion and Future Perspectives

This compound occupies a unique and important position in the landscape of secondary metabolism. While not a direct building block for canonical polyketide synthases, it serves as a crucial intermediate in the biosynthesis of specialized metabolites, such as the geranoyl glycosides found in maize. The existence of Geranoyl-CoA carboxylase further highlights the metabolic significance of this activated monoterpenoid.

Future research should focus on several key areas:

  • Identification of Geranoyl-CoA Synthetase: The specific enzyme(s) responsible for the activation of geranic acid to its CoA ester in different organisms remain to be identified and characterized.

  • Exploring Downstream Modifications: The discovery of geranoyl glycosides suggests that other enzymatic modifications of this compound may lead to a wider diversity of natural products.

  • Elucidating the Role of Carboxylation Products: The metabolic fate of the product of the Geranoyl-CoA carboxylase reaction is currently unknown and warrants further investigation.

  • Metabolic Engineering Applications: A deeper understanding of the biosynthetic pathways involving this compound will enable the targeted engineering of plants and microorganisms for the production of novel and valuable secondary metabolites.

This technical guide provides a solid foundation for researchers to explore the fascinating and underexplored role of this compound in the biosynthesis of natural products. The methodologies and data presented herein are intended to facilitate further discoveries in this exciting field.

References

An In-depth Technical Guide to the Metabolic Intermediates and Enzymes of cis-Geranoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Geranoyl-CoA is a monoterpenoid-derived acyl-CoA thioester. While its direct metabolic pathway is not extensively documented, its structure as a cis-unsaturated acyl-CoA suggests a metabolic fate intertwined with the well-established pathways of fatty acid β-oxidation. This guide provides a comprehensive overview of the putative metabolic pathway of this compound, the key enzymes likely involved in its transformation, and their metabolic intermediates. Detailed experimental protocols for the investigation of these enzymatic activities and the quantification of relevant metabolites are presented. Furthermore, this document explores the potential relevance of this pathway in the context of drug development, particularly concerning the modulation of lipid metabolism.

Introduction

Geraniol (B1671447), a naturally occurring monoterpene alcohol, and its corresponding acid, geranic acid, are precursors to Geranoyl-CoA.[1][2][3] The activation of geranic acid to its coenzyme A thioester, Geranoyl-CoA, positions it for entry into cellular metabolic pathways. The presence of a cis double bond in this compound presents a stereochemical challenge for the standard enzymes of β-oxidation, which typically process trans intermediates.[4][5] Therefore, the metabolism of this compound is predicted to necessitate the action of specific isomerases to convert the cis configuration to the metabolically favorable trans form, allowing it to proceed through the β-oxidation spiral. Understanding the enzymes that metabolize this compound and their intermediates is crucial for elucidating its physiological role and its potential as a pharmacological target.

Putative Metabolic Pathway of this compound

Based on the established principles of unsaturated fatty acid metabolism, the metabolic pathway of this compound is hypothesized to proceed as follows:

  • Isomerization: The initial and critical step is the isomerization of the cis-Δ2 double bond to a trans-Δ2 double bond. This reaction is catalyzed by an enoyl-CoA isomerase.[5][6]

  • Hydration: The resulting trans-Geranoyl-CoA is then a suitable substrate for enoyl-CoA hydratase, which catalyzes the hydration of the double bond to form 3-hydroxygeranoyl-CoA.[7][8]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase subsequently oxidizes the hydroxyl group to a keto group, yielding 3-ketogeranoyl-CoA.

  • Thiolysis: Finally, a β-ketothiolase cleaves 3-ketogeranoyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

This sequence of reactions allows for the complete oxidation of the Geranoyl-CoA molecule.

Metabolic Intermediates and Enzymes
IntermediateEnzymeEnzyme Commission (EC) Number
This compound--
trans-Geranoyl-CoAEnoyl-CoA Isomerase5.3.3.8
3-Hydroxygeranoyl-CoAEnoyl-CoA Hydratase4.2.1.17
3-Ketogeranoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35
Acetyl-CoA + Shortened Acyl-CoAβ-Ketothiolase2.3.1.16

Key Enzymes and Their Properties

Enoyl-CoA Isomerase (EC 5.3.3.8)
Enoyl-CoA Hydratase (EC 4.2.1.17)

This enzyme catalyzes the stereospecific hydration of the trans-Δ2 double bond of an enoyl-CoA thioester to form L-3-hydroxyacyl-CoA.[8] It is a key enzyme in the β-oxidation pathway and exhibits broad substrate specificity for acyl chain length.

Acyl-CoA Oxidase (EC 1.3.3.6)

In peroxisomal β-oxidation, the initial dehydrogenation is catalyzed by acyl-CoA oxidase, which uses FAD as a cofactor and produces H₂O₂.[10][11] Some acyl-CoA oxidases have been shown to possess intrinsic enoyl-CoA isomerase activity, suggesting a potential dual role in the metabolism of unsaturated acyl-CoAs.[12]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the kinetic parameters of enzymes acting directly on this compound. The table below presents hypothetical data based on typical values for similar substrates to serve as a template for experimental investigation.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Enoyl-CoA Isomerasecis-Octenoyl-CoA25150
Enoyl-CoA Hydratasetrans-2-Hexadecenoyl-CoA50200
Acyl-CoA OxidaseLauroyl-CoA1510

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from cis-geranic acid and coenzyme A using a chemo-enzymatic method.[13]

Materials:

  • cis-Geranic acid

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Carbonyldiimidazole (CDI) or Ethylchloroformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

Procedure (CDI method):

  • Dissolve cis-geranic acid (1 equivalent) and CDI (1.1 equivalents) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 1 hour to form the imidazolide (B1226674) intermediate.

  • In a separate vial, dissolve CoA (1.2 equivalents) in sodium bicarbonate buffer.

  • Add the CoA solution to the imidazolide solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by reverse-phase HPLC.

  • Purify the product by preparative HPLC.

  • Lyophilize the purified fractions to obtain this compound.

Enoyl-CoA Isomerase Activity Assay

The activity of enoyl-CoA isomerase can be measured by coupling the reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase and monitoring the decrease in absorbance of the enoyl-CoA substrate.

Materials:

  • This compound (substrate)

  • Purified enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (coupling enzyme)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and an excess of enoyl-CoA hydratase.

  • Add a known concentration of this compound to the reaction mixture.

  • Initiate the reaction by adding the enoyl-CoA isomerase preparation.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA intermediate formed by the isomerase.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA thioester.

Acyl-CoA Oxidase Activity Assay

Acyl-CoA oxidase activity can be determined using a fluorometric assay that measures the production of hydrogen peroxide.[11]

Materials:

  • This compound (or other acyl-CoA substrate)

  • Purified acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (a fluorogenic substrate for HRP)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, and 4-hydroxyphenylacetic acid.

  • Add the acyl-CoA substrate to the mixture.

  • Initiate the reaction by adding the acyl-CoA oxidase preparation.

  • Incubate at a constant temperature (e.g., 37°C).

  • Measure the increase in fluorescence (excitation ~320 nm, emission ~405 nm) resulting from the HRP-catalyzed oxidation of 4-hydroxyphenylacetic acid by the H₂O₂ produced.

  • Quantify the H₂O₂ produced using a standard curve.

Quantification of Acyl-CoA Thioesters by LC-MS/MS

A sensitive and specific method for the quantification of this compound and its metabolites involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

  • Chromatographic Separation: Separate the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile (B52724) with formic acid.

  • Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest in multiple reaction monitoring (MRM) mode.

    • This compound (and its isomer): Monitor the transition of the protonated molecule [M+H]⁺ to a characteristic fragment ion (e.g., the adenosine (B11128) 3',5'-diphosphate fragment).

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

Signaling Pathways and Experimental Workflows

Diagrams

metabolic_pathway cluster_0 Biosynthesis cluster_1 Activation cluster_2 Beta-Oxidation Geraniol Geraniol Geranic_Acid Geranic_Acid Geraniol->Geranic_Acid Geraniol Dehydrogenase cis_Geranoyl_CoA cis_Geranoyl_CoA Geranic_Acid->cis_Geranoyl_CoA Acyl-CoA Synthetase trans_Geranoyl_CoA trans_Geranoyl_CoA cis_Geranoyl_CoA->trans_Geranoyl_CoA Enoyl-CoA Isomerase 3_Hydroxygeranoyl_CoA 3_Hydroxygeranoyl_CoA trans_Geranoyl_CoA->3_Hydroxygeranoyl_CoA Enoyl-CoA Hydratase 3_Ketogeranoyl_CoA 3_Ketogeranoyl_CoA 3_Hydroxygeranoyl_CoA->3_Ketogeranoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl_CoA 3_Ketogeranoyl_CoA->Acetyl_CoA beta-Ketothiolase

Caption: Putative metabolic pathway of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzyme Assay cluster_quantification Quantification Geranic_Acid Geranic_Acid Synthesis Chemo-enzymatic Synthesis Geranic_Acid->Synthesis CoA CoA CoA->Synthesis cis_Geranoyl_CoA cis_Geranoyl_CoA Synthesis->cis_Geranoyl_CoA Assay Spectrophotometric Assay cis_Geranoyl_CoA->Assay Enzyme Enoyl-CoA Isomerase Enzyme->Assay Kinetics Km, Vmax Assay->Kinetics Biological_Sample Cells/Tissues Extraction Acyl-CoA Extraction Biological_Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quant_Data Quantitative Data LC_MS->Quant_Data

Caption: Experimental workflow for studying this compound metabolism.

Relevance to Drug Development

The metabolic pathway of this compound intersects with the broader field of fatty acid metabolism, a key area of interest for drug development in various therapeutic areas, including metabolic disorders and cancer.[16]

  • Inhibitors of Fatty Acid Oxidation: The enzymes involved in the metabolism of this compound, particularly those in the β-oxidation pathway, are potential targets for therapeutic intervention. Inhibitors of fatty acid oxidation are being explored for conditions where excessive lipid metabolism is detrimental.[17][18] Understanding the substrate specificity of these enzymes for molecules like this compound could inform the design of more selective inhibitors.

  • Modulation of Acyl-CoA Pools: The balance of different acyl-CoA species within the cell is critical for metabolic regulation. Altering the levels of specific acyl-CoAs, such as this compound, could have downstream effects on cellular signaling and gene expression.

  • Toxicity and Off-Target Effects: The accumulation of unusual fatty acid isomers can sometimes lead to cellular toxicity. Investigating the potential toxic effects of this compound or its metabolic intermediates is important, especially in the context of drug safety and development. The acute oral LD50 of cis-geraniol in rats has been reported as 4.5 g/kg.[19]

Conclusion

While direct research on the metabolic fate of this compound is limited, a putative pathway involving isomerization and subsequent β-oxidation can be inferred from our extensive knowledge of fatty acid metabolism. This technical guide provides a framework for the scientific community to investigate this pathway through detailed experimental protocols and highlights its potential relevance to drug discovery. Further research is warranted to elucidate the specific enzymes that act on this compound, determine their kinetic properties, and understand the physiological and pathological implications of this metabolic route.

References

The Enzymatic Landscape of cis-Geranoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic reactions involving cis-Geranoyl-CoA, a key intermediate in the catabolism of isoprenoids. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and enzyme kinetics. It offers a comprehensive overview of the core enzymatic activities, quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

Introduction to this compound Metabolism

This compound is an activated form of geranic acid, an acyclic monoterpenoid. It serves as a substrate in the degradation pathway of isoprenoids, which are a large and diverse class of naturally occurring organic compounds. The enzymatic processing of this compound is a critical step in the metabolic fate of these molecules in various organisms, including bacteria and plants. Understanding the enzymes that act upon this substrate is crucial for elucidating the complete picture of isoprenoid breakdown and for potential applications in biotechnology and pharmacology.

Key Enzymatic Reactions

The metabolism of this compound is primarily characterized by two key enzymatic activities: carboxylation and isomerization.

Carboxylation by Geranoyl-CoA Carboxylase

The most well-documented enzymatic reaction involving geranoyl-CoA is its carboxylation by Geranoyl-CoA carboxylase (EC 6.4.1.5). This biotin-dependent enzyme catalyzes the ATP-dependent fixation of bicarbonate onto the geranoyl-CoA molecule.[1][2] The reaction proceeds as follows:

ATP + geranoyl-CoA + HCO₃⁻ ⇌ ADP + phosphate (B84403) + 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA[1][2]

This carboxylation is a vital step in the catabolic pathway of acyclic terpenes, enabling their further degradation.[3] In plants, Geranoyl-CoA carboxylase is located in the plastids and plays a significant role in isoprenoid catabolism.

Isomerization of the cis-Double Bond

Naturally occurring unsaturated fatty acids and their CoA esters often possess cis double bonds. For catabolism via β-oxidation to proceed, these cis bonds, particularly at odd-numbered carbon positions, must be isomerized to the trans configuration. This is accomplished by enoyl-CoA isomerases (EC 5.3.3.8). These enzymes catalyze the conversion of 3-cis or 3-trans-enoyl-CoA to 2-trans-enoyl-CoA, a substrate for enoyl-CoA hydratase in the β-oxidation spiral.

While direct evidence for a specific "this compound isomerase" is limited in the reviewed literature, the established mechanism of action of enoyl-CoA isomerases on other cis-acyl-CoA substrates strongly suggests a similar enzymatic step is required for the complete degradation of this compound. Such an isomerization would convert the cis double bond at the C2 position to a trans configuration, facilitating subsequent enzymatic reactions.

Quantitative Data

The kinetic parameters of Geranoyl-CoA carboxylase have been characterized in maize leaves, providing valuable quantitative data for researchers.

EnzymeSubstrateK_m_OrganismReference
Geranoyl-CoA CarboxylaseGeranoyl-CoA64 ± 5 µMZea mays
Bicarbonate (HCO₃⁻)0.58 ± 0.04 mMZea mays
ATP8.4 ± 0.4 µMZea mays

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of enzymatic reactions involving this compound.

Synthesis of this compound

This compound can be synthesized from cis-geranic acid and Coenzyme A. A general chemo-enzymatic method can be employed.

Materials:

  • cis-Geranic acid

  • Coenzyme A (CoA)

  • Ethylchloroformate

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve cis-geranic acid (10 equivalents) in anhydrous THF.

  • Cool the solution to 4°C.

  • Add triethylamine (5 equivalents) and ethylchloroformate (5 equivalents) to the reaction mixture.

  • Stir the mixture for 45 minutes at 4°C.

  • In a separate tube, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution.

  • Add the CoA solution to the reaction mixture.

  • Stir for an additional 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen.

  • Lyophilize the frozen mixture overnight to obtain the this compound ester.

Assay for Geranoyl-CoA Carboxylase Activity (Radiolabeled Bicarbonate Fixation Method)

This assay measures the activity of Geranoyl-CoA carboxylase by quantifying the incorporation of radiolabeled bicarbonate into the non-volatile product.

Materials:

  • Purified or partially purified Geranoyl-CoA carboxylase

  • This compound solution

  • ATP solution

  • MgCl₂ solution

  • Dithiothreitol (DTT)

  • [¹⁴C]Sodium bicarbonate (NaH¹⁴CO₃) of known specific activity

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, DTT, and [¹⁴C]sodium bicarbonate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation and this compound.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and dry it under a stream of air or in a heating block to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

  • Resuspend the dried residue in water or a suitable buffer.

  • Add the resuspended sample to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the [¹⁴C]bicarbonate and the amount of radioactivity incorporated into the acid-stable product.

Analysis of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (this compound) and the carboxylated product.

Instrumentation:

  • HPLC system with a UV detector or a radioactivity detector (if using radiolabeled substrates)

  • Reversed-phase C18 column

Mobile Phase (example):

Procedure:

  • Prepare standards of this compound and the carboxylated product.

  • Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

  • Centrifuge the samples to remove precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC column.

  • Elute the compounds using the defined gradient.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to the standards.

Visualizations

Isoprenoid Catabolism Pathway

Isoprenoid_Catabolism Monoterpenes Monoterpenes (e.g., Geraniol) cis_Geranic_Acid cis-Geranic Acid Monoterpenes->cis_Geranic_Acid Oxidation cis_Geranoyl_CoA This compound cis_Geranic_Acid->cis_Geranoyl_CoA Acyl-CoA Synthetase trans_Geranoyl_CoA trans-Geranoyl-CoA cis_Geranoyl_CoA->trans_Geranoyl_CoA Enoyl-CoA Isomerase (putative) Carboxylated_Product 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA trans_Geranoyl_CoA->Carboxylated_Product Geranoyl-CoA Carboxylase (ATP, HCO₃⁻) Beta_Oxidation Further Degradation (β-Oxidation) Carboxylated_Product->Beta_Oxidation

Caption: Proposed metabolic pathway for the catabolism of monoterpenes via this compound.

Experimental Workflow for Geranoyl-CoA Carboxylase Assay

Carboxylase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Enzyme Preparation (Purified or Lysate) Incubation Incubate at Optimal Temperature and Time Prep_Enzyme->Incubation Prep_Substrates Substrate Mix (this compound, ATP, [¹⁴C]HCO₃⁻) Prep_Substrates->Incubation Quench Stop Reaction (e.g., with TCA) Incubation->Quench Separate Remove Unincorporated [¹⁴C]HCO₃⁻ (Drying) Quench->Separate Measure Quantify Incorporated ¹⁴C (Scintillation Counting) Separate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

References

The Enigmatic Presence of cis-Geranoyl-CoA: A Technical Guide to its Potential Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranoyl-CoA, the coenzyme A thioester of geranic acid, is a known intermediate in the microbial degradation of acyclic monoterpenoids. Its trans isomer is firmly established as a substrate for the biotin-dependent enzyme Geranoyl-CoA carboxylase in organisms such as Pseudomonas sp. and has also been identified in plants. However, the natural occurrence of its geometric isomer, cis-Geranoyl-CoA (also known as neroyl-CoA), remains an open question in the scientific community. This technical guide provides a comprehensive overview of the known metabolic pathways involving trans-Geranoyl-CoA and explores the hypothetical routes through which this compound might be synthesized in organisms. While direct evidence for the existence of this compound is currently lacking, this document delves into the enzymatic machinery and biochemical principles that suggest its potential formation and physiological relevance.

I. The Established Metabolism of trans-Geranoyl-CoA

The primary known metabolic fate of trans-Geranoyl-CoA is its carboxylation by Geranoyl-CoA carboxylase (GCC), an enzyme found in both bacteria and plants.[1][2] This reaction is a key step in the catabolism of geranic acid, which is derived from the oxidation of geraniol.

A. The Geranoyl-CoA Carboxylase Pathway

In organisms like Pseudomonas aeruginosa, geranic acid is activated to trans-Geranoyl-CoA, which is then carboxylated by GCC to yield 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[3][4] This pathway facilitates the entry of the monoterpenoid carbon skeleton into central metabolism. GCC from P. aeruginosa has been shown to carboxylate both trans-Geranoyl-CoA and 3-methylcrotonyl-CoA, with a preference for the former.[2] The crystal structure of the GCC holoenzyme has revealed structural features in the active site that determine its substrate preference.

graph TD; A[Geranic Acid] -->|Acyl-CoA Synthetase| B(trans-Geranoyl-CoA); B -->|Geranoyl-CoA Carboxylase (GCC)| C[3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA]; C --> D[Further Metabolism];

Figure 1: The established metabolic pathway of trans-Geranoyl-CoA.

B. Quantitative Data for Geranoyl-CoA Carboxylase

The kinetic parameters of Geranoyl-CoA carboxylase from Pseudomonas aeruginosa have been determined, providing insight into its substrate specificity and catalytic efficiency.

SubstrateApparent K0.5/Km (μM)Catalytic Efficiency (kcat/Km)Reference
trans-Geranoyl-CoA8.8 (K0.5)56
3-Methylcrotonyl-CoA14 (Km)22
ATP10 (Km)-
Bicarbonate1.2 (K0.5)-

II. Hypothetical Pathways to this compound

While not yet detected in nature, the existence of this compound can be postulated through two primary biochemical routes: the activation of neric acid and the isomerization of trans-Geranoyl-CoA.

A. Biosynthesis from Neric Acid

Neric acid, the cis isomer of geranic acid, is a known natural product found in plants such as lemongrass and in the Nasonov gland of honeybees. The activation of neric acid to its corresponding CoA thioester by an acyl-CoA synthetase would directly yield this compound.

graph TD; A[Nerol] -->|Alcohol Dehydrogenase| B(Neral); B -->|Aldehyde Dehydrogenase| C[Neric Acid]; C -->|Acyl-CoA Synthetase (Hypothetical)| D[this compound];

Figure 2: Hypothetical biosynthesis of this compound from nerol.

Acyl-CoA synthetases are a broad family of enzymes that activate fatty acids, and their substrate specificity can be variable. Although an enzyme with specific activity towards neric acid has not been identified, the general mechanism of these enzymes makes this a plausible route.

B. Isomerization from trans-Geranoyl-CoA

The conversion of the trans isomer to the cis isomer is another potential route for the formation of this compound. This would be catalyzed by a hypothetical cis-trans enoyl-CoA isomerase. Such enzymes are known to exist and play crucial roles in the metabolism of unsaturated fatty acids. For instance, 3-cis-2-trans-enoyl-CoA isomerase is involved in the β-oxidation of oleic acid.

graph TD; A[trans-Geranoyl-CoA] -- "cis-trans Enoyl-CoA Isomerase (Hypothetical)" --> B[this compound];

Figure 3: Hypothetical isomerization of trans-Geranoyl-CoA to this compound.

III. Experimental Protocols

The investigation into the existence and metabolism of this compound requires robust experimental methodologies. Below are generalized protocols for the purification and characterization of the key enzymes that would be involved in its formation and processing.

A. Purification of Geranoyl-CoA Carboxylase

This protocol is adapted from the purification of acetyl-CoA carboxylase, a related biotin-dependent enzyme.

  • Cell Lysis: Homogenize plant tissue or bacterial cells in an appropriate extraction buffer containing protease inhibitors.

  • Fractionation: Perform differential centrifugation to isolate the relevant subcellular fraction (e.g., plastids for the plant enzyme).

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins with ammonium sulfate.

  • Chromatography:

    • Affinity Chromatography: Use an avidin (B1170675) or streptavidin column to specifically bind the biotinylated GCC. Elute with a high concentration of free biotin.

    • Ion-Exchange Chromatography: Further purify the enzyme using an anion or cation exchange column based on its isoelectric point.

    • Size-Exclusion Chromatography: Perform a final polishing step to separate GCC based on its native molecular weight.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

B. Assay for Acyl-CoA Synthetase Activity

This radiometric assay is a common method for measuring the activity of acyl-CoA synthetases.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, coenzyme A, MgCl₂, and a radiolabeled fatty acid substrate (e.g., ¹⁴C-neric acid).

  • Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids, including the unreacted fatty acid and the acyl-CoA product.

  • Phase Separation: Separate the aqueous phase (containing the acyl-CoA) from the organic phase (containing the free fatty acid).

  • Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the amount of acyl-CoA formed.

C. Purification and Characterization of cis-trans Enoyl-CoA Isomerase

This protocol is based on the purification of 3-cis-2-trans-enoyl-CoA isomerase.

  • Tissue Homogenization: Homogenize the source tissue (e.g., liver mitochondria) in a suitable buffer.

  • Subcellular Fractionation: Isolate the relevant organelle (e.g., mitochondria or peroxisomes) by differential centrifugation.

  • Solubilization: Solubilize the membrane-bound enzymes if necessary.

  • Chromatographic Steps:

    • Hydrophobic Interaction Chromatography: Separate proteins based on their hydrophobicity.

    • Cation Exchange Chromatography: Further purify the isomerase based on its charge.

    • Hydroxylapatite Chromatography: A final purification step to achieve homogeneity.

  • Activity Assay: The isomerase activity can be measured spectrophotometrically by monitoring the formation of the trans-2-enoyl-CoA product, which has a characteristic absorbance at 263 nm. The substrate would be the synthesized cis-enoyl-CoA.

  • Characterization: Determine the enzyme's molecular weight, pH optimum, and substrate specificity with various cis and trans acyl-CoA esters.

IV. Conclusion and Future Directions

The natural occurrence of this compound remains to be definitively proven. However, the existence of its precursor, neric acid, and the presence of enzymatic machinery capable of both activating fatty acids and isomerizing acyl-CoA double bonds in various organisms provide a strong rationale for its potential existence. Future research should focus on:

  • Screening for Acyl-CoA Synthetase Activity: Testing cell extracts from organisms known to produce neric acid for their ability to activate it to neroyl-CoA.

  • Searching for Novel Isomerases: Investigating whether known enoyl-CoA isomerases can act on trans-Geranoyl-CoA or if novel isomerases with this specificity exist.

  • Advanced Metabolomic Analysis: Employing sensitive mass spectrometry-based techniques to search for the presence of this compound in biological samples.

The confirmation of this compound's existence would open up new avenues for understanding monoterpenoid metabolism and could have implications for metabolic engineering and the development of novel therapeutic agents.

References

A Technical Guide to the Biological Significance of the cis-Isomer of Geranoyl-CoA (Neryloyl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the known and potential biological significance of the cis-isomer of geranoyl-CoA, also known as neryloyl-CoA. Due to the limited direct research on neryloyl-CoA, this guide synthesizes information from related fields, including isoprenoid metabolism, fatty acid biochemistry, and pheromone biosynthesis, to build a framework for understanding its potential roles and to provide methodologies for its study.

Introduction to Geranoyl-CoA and its cis-Isomer

Geranoyl-CoA is a C10 isoprenoid thioester derived from the activation of geranic acid. Isoprenoids are a large and diverse class of organic compounds synthesized from isoprene (B109036) units and are essential for various biological processes in all domains of life[1]. While the trans-isomer, geranoyl-CoA, is a known metabolite in the degradation pathway of isoprenoids[2], the biological significance of its cis-isomer, neryloyl-CoA, remains largely unexplored. The structural difference between the two isomers lies in the geometry of the double bond at the C2-C3 position. This seemingly minor difference can have profound effects on how the molecule interacts with enzymes and other cellular components, potentially leading to distinct metabolic fates and biological functions.

Potential Metabolic Pathways Involving cis-Geranoyl-CoA

While specific pathways for neryloyl-CoA are not well-documented, we can hypothesize its involvement based on known metabolic routes of related compounds.

Biosynthesis of Neryloyl-CoA

Neryloyl-CoA could potentially be formed through several routes:

  • Isomerization from Geranoyl-CoA: An undiscovered geranoyl-CoA isomerase could catalyze the trans to cis isomerization. Such enzymes, known as enoyl-CoA isomerases, are common in fatty acid metabolism and can act on double bonds at various positions[3].

  • Activation of Neric Acid: Neric acid, the cis-isomer of geranic acid, could be activated to its CoA thioester by an acyl-CoA synthetase. These enzymes are responsible for activating fatty acids for various metabolic processes.

  • Metabolism of Neryl Esters: Neryl esters, found in some essential oils, could be hydrolyzed to nerol, oxidized to neric acid, and subsequently activated to neryloyl-CoA.

Potential Catabolism and Further Metabolism

Once formed, neryloyl-CoA could be a substrate for several enzymatic reactions:

  • Carboxylation: Analagous to geranoyl-CoA carboxylase, a stereospecific carboxylase might exist that utilizes neryloyl-CoA. Geranoyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of geranoyl-CoA[2]. The stereospecificity of this enzyme for the cis-isomer is currently unknown.

  • Beta-Oxidation-like Pathway: Neryloyl-CoA could enter a modified beta-oxidation pathway. This would likely require the action of an enoyl-CoA hydratase and subsequent dehydrogenases and thiolases.

  • Pheromone Biosynthesis: In insects, acyl-CoA precursors are crucial for the biosynthesis of pheromones. It is plausible that neryloyl-CoA or its derivatives could serve as precursors in the biosynthesis of certain insect pheromones, particularly those with cis-double bonds.

Quantitative Data

Direct quantitative data for enzyme kinetics and metabolite concentrations of neryloyl-CoA are scarce in the literature. The following table summarizes kinetic data for related enzymes that act on similar substrates, which can serve as a reference for future studies.

Enzyme FamilySubstrate(s)K_m_ (µM)V_max_ or k_cat_Organism/SourceReference
Enoyl-CoA IsomeraseVarious cis- and trans-enoyl-CoAs10-100VariesRat Liver
Acyl-CoA SynthetaseLong-chain fatty acids2-10VariesMammalian tissues
Acyl-CoA OxidaseAcyl-CoAs5-50VariesC. elegans

Experimental Protocols

Detailed protocols for studying neryloyl-CoA are not established. However, methodologies used for other acyl-CoA esters can be adapted.

Synthesis of Neryloyl-CoA
  • Principle: Neryloyl-CoA can be synthesized from neric acid and coenzyme A using a carbodiimide-mediated coupling reaction or by enzymatic synthesis using an acyl-CoA synthetase.

  • Protocol for Chemical Synthesis:

    • Dissolve neric acid in an anhydrous organic solvent (e.g., dichloromethane).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

    • After stirring for several hours at room temperature, add a solution of coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate, pH 8.0).

    • Allow the reaction to proceed overnight at 4°C.

    • Purify the resulting neryloyl-CoA by reverse-phase high-performance liquid chromatography (HPLC).

Enzyme Assays
  • Assay for a Putative Neryloyl-CoA Isomerase:

    • Principle: The isomerization of neryloyl-CoA to geranoyl-CoA can be monitored by observing the change in absorbance at a specific wavelength where the two isomers have different extinction coefficients, or by separating the substrate and product by HPLC.

    • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.5), purified enzyme extract, and neryloyl-CoA.

    • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

    • Analysis: At various time points, stop the reaction (e.g., by adding acid) and analyze the mixture by HPLC to quantify the amounts of neryloyl-CoA and geranoyl-CoA.

  • Assay for a Putative Neryloyl-CoA Carboxylase:

    • Principle: The carboxylation of neryloyl-CoA can be measured by incorporating radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the product.

    • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, [¹⁴C]HCO₃⁻, purified enzyme, and neryloyl-CoA.

    • Incubation: Incubate at the optimal temperature.

    • Analysis: Stop the reaction and measure the incorporation of radioactivity into acid-stable products.

Analytical Methods for cis- and trans-Isomers of Geranoyl-CoA
  • Principle: The separation and quantification of neryloyl-CoA and geranoyl-CoA can be achieved using reverse-phase HPLC coupled with UV or mass spectrometry (MS) detection.

  • HPLC Conditions:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hypothesized_Metabolic_Pathways_of_Neryloyl_CoA Neryl Esters Neryl Esters Nerol Nerol Neryl Esters->Nerol Hydrolysis Neric Acid Neric Acid Nerol->Neric Acid Oxidation Neryloyl-CoA Neryloyl-CoA Neric Acid->Neryloyl-CoA Activation Geranoyl-CoA Geranoyl-CoA Neryloyl-CoA->Geranoyl-CoA Isomerization Beta-Oxidation Pathway Beta-Oxidation Pathway Neryloyl-CoA->Beta-Oxidation Pathway Pheromone Precursors Pheromone Precursors Neryloyl-CoA->Pheromone Precursors Carboxylated Product Carboxylated Product Neryloyl-CoA->Carboxylated Product Isomerase Isomerase Isomerase->Neryloyl-CoA Isomerase->Geranoyl-CoA catalyzes Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Neryloyl-CoA catalyzes Carboxylase Carboxylase Carboxylase->Carboxylated Product catalyzes

Caption: Hypothesized metabolic pathways for the formation and fate of neryloyl-CoA.

Experimental_Workflow_for_Neryloyl_CoA_Analysis cluster_synthesis Synthesis cluster_extraction Biological Sample Processing cluster_analysis Analysis Neric Acid + CoA Neric Acid + CoA Chemical Synthesis (DCC/NHS) Chemical Synthesis (DCC/NHS) Neric Acid + CoA->Chemical Synthesis (DCC/NHS) Neryloyl-CoA_Standard Neryloyl-CoA Standard Chemical Synthesis (DCC/NHS)->Neryloyl-CoA_Standard HPLC-MS/MS HPLC-MS/MS Neryloyl-CoA_Standard->HPLC-MS/MS Calibration Biological Sample (e.g., insect gland) Biological Sample (e.g., insect gland) Homogenization & Extraction Homogenization & Extraction Biological Sample (e.g., insect gland)->Homogenization & Extraction Crude Extract Crude Extract Homogenization & Extraction->Crude Extract Crude Extract->HPLC-MS/MS Quantification Quantification HPLC-MS/MS->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

Caption: A generalized experimental workflow for the synthesis and analysis of neryloyl-CoA.

Conclusion and Future Directions

The biological significance of the cis-isomer of geranoyl-CoA, neryloyl-CoA, is a nascent field of research. While direct evidence of its metabolic roles is limited, its structural similarity to other biologically important molecules suggests potential involvement in isoprenoid metabolism, beta-oxidation, and possibly as a precursor in pheromone biosynthesis. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers to explore the presence and function of neryloyl-CoA in various biological systems. Future research should focus on the identification and characterization of enzymes that can synthesize and metabolize neryloyl-CoA, as well as the quantification of its endogenous levels in different organisms and tissues. Such studies will be crucial in elucidating the specific biological roles of this intriguing molecule and could open new avenues for the development of novel therapeutics and biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of cis-Geranoyl-CoA and its use in in vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of cis-Geranoyl-CoA, a crucial substrate for various in vitro enzymatic assays. The synthesis is achieved through the activation of cis-geranic acid to its N-hydroxysuccinimide (NHS) ester followed by coupling with Coenzyme A. This method offers a reliable route to obtaining high-purity this compound for research purposes. Detailed protocols for purification, characterization, and subsequent use in in vitro assays with enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and geranoyl-CoA carboxylase are also provided. This application note is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, enzymology, and metabolic research.

Introduction

This compound is an activated form of cis-geranic acid, an isoprenoid molecule. Isoprenoids and their derivatives play vital roles in numerous cellular processes, including membrane biosynthesis, protein prenylation, and cell signaling.[1][2] The availability of pure this compound is essential for the in vitro characterization of enzymes involved in isoprenoid metabolism and for the screening of potential inhibitors of these pathways. This document outlines a robust and reproducible method for the chemical synthesis, purification, and characterization of this compound. Furthermore, it provides detailed protocols for its application in common in vitro enzymatic assays.

Chemical Synthesis of this compound

The synthesis of this compound is performed in a two-step process. First, cis-geranic acid is activated by converting it into its N-hydroxysuccinimide (NHS) ester. Second, the activated ester is reacted with the free thiol of Coenzyme A to form the final product, this compound.[3][4]

Protocol 1: Synthesis of cis-Geranic Acid N-Hydroxysuccinimide Ester

Materials:

Procedure:

  • In a clean, dry glass reaction vial, dissolve cis-geranic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The formation of the NHS ester can be visualized under a UV lamp.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the precipitate with a small amount of cold, anhydrous dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure cis-geranic acid NHS ester.

  • Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of this compound

Materials:

  • cis-Geranic acid N-hydroxysuccinimide ester

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Dissolve the purified cis-geranic acid NHS ester (1.5 equivalents) in a minimal amount of anhydrous THF.

  • In a separate vial, dissolve Coenzyme A (1 equivalent) in the sodium bicarbonate buffer.

  • Slowly add the THF solution of the NHS ester to the Coenzyme A solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by HPLC.

  • Acidify the reaction mixture to pH 3-4 with a dilute solution of trifluoroacetic acid.

  • Purify the this compound using solid-phase extraction. a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the acidified reaction mixture onto the cartridge. c. Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities. d. Elute the this compound with a solution of 50-70% methanol in water.

  • For higher purity, perform preparative HPLC using a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% TFA.[5]

  • Lyophilize the pure fractions to obtain this compound as a white powder.

  • Store the final product at -80°C.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (LC-MS/MS): The molecular weight of this compound can be confirmed by LC-MS/MS analysis. The fragmentation pattern will show characteristic ions corresponding to the Coenzyme A moiety and the cis-geranoyl group.[6][7]

  • ¹H NMR Spectroscopy: ¹H NMR can be used to confirm the structure of the cis-geranoyl moiety and the presence of the Coenzyme A pantetheine (B1680023) arm.

in vitro Assays Using this compound

This compound can be used as a substrate to study the activity of various enzymes involved in lipid and isoprenoid metabolism. Below are example protocols for three such enzymes.

Protocol 3: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

Acyl-CoA dehydrogenases catalyze the α,β-dehydrogenation of acyl-CoA thioesters.[8] The activity can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PMS, and DCPIP in a cuvette.

  • Add the purified acyl-CoA dehydrogenase to the cuvette and incubate for 2-3 minutes at the desired temperature (e.g., 30°C) to establish a baseline.

  • Initiate the reaction by adding a known concentration of this compound.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for DCPIP at 600 nm is 21 mM⁻¹cm⁻¹.

Protocol 4: Enoyl-CoA Hydratase (ECH) Activity Assay

Enoyl-CoA hydratases catalyze the hydration of the double bond of enoyl-CoA thioesters.[9][10] The reaction can be monitored by the decrease in absorbance at a wavelength where the enoyl-CoA substrate absorbs.

Materials:

  • Purified Enoyl-CoA Hydratase

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Spectrophotometer with UV capabilities

Procedure:

  • Prepare a solution of this compound in Tris-HCl buffer.

  • Place the solution in a quartz cuvette and measure the initial absorbance at the λmax of the enoyl-CoA chromophore (typically around 263 nm for α,β-unsaturated thioesters).

  • Initiate the reaction by adding the purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at the λmax as the double bond is hydrated.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 5: Geranoyl-CoA Carboxylase (GCC) Activity Assay

Geranoyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of geranoyl-CoA.[11] The activity can be measured by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically. Alternatively, a more direct method involves measuring the incorporation of radiolabeled bicarbonate.

Materials:

  • Purified Geranoyl-CoA Carboxylase

  • This compound

  • ATP

  • MgCl₂

  • Sodium bicarbonate (containing NaH¹⁴CO₃ for the radioactive assay)

  • HEPES buffer (50 mM, pH 8.0)

  • For coupled assay: Phosphoenolpyruvate (PEP), Pyruvate kinase (PK), Lactate dehydrogenase (LDH), NADH

  • For radioactive assay: Scintillation vials, Scintillation cocktail, Scintillation counter

Procedure (Coupled Spectrophotometric Assay):

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, ATP, MgCl₂, PEP, NADH, PK, and LDH.

  • Add the purified geranoyl-CoA carboxylase and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro assays using acyl-CoA substrates. These values can serve as a reference for experiments with the newly synthesized this compound.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.315[12]
Enoyl-CoA HydrataseCrotonyl-CoA201500[13]
Geranoyl-CoA CarboxylaseGeranoyl-CoA500.5Fictional Example

Table 1: Kinetic Parameters of Enzymes Acting on Acyl-CoA Substrates.

EnzymeInhibitorKi (µM)Inhibition TypeReference
Acyl-CoA Dehydrogenase (MCAD)Methylene-cyclopropyl-acetyl-CoA0.1IrreversibleFictional Example
Enoyl-CoA Hydratase3-Octynoyl-CoA5IrreversibleFictional Example

Table 2: Inhibition Constants for Enzymes of Acyl-CoA Metabolism.

Visualizations

Chemical_Synthesis_Workflow cluster_step1 Step 1: Activation of cis-Geranic Acid cluster_step2 Step 2: Coupling with Coenzyme A cis-Geranic Acid cis-Geranic Acid Activation Reaction Activation Reaction cis-Geranic Acid->Activation Reaction DCM NHS N-Hydroxysuccinimide NHS->Activation Reaction DCC DCC DCC->Activation Reaction cis-Geranic Acid NHS Ester cis-Geranic Acid NHS Ester Activation Reaction->cis-Geranic Acid NHS Ester Purification Coupling Reaction Coupling Reaction cis-Geranic Acid NHS Ester->Coupling Reaction This compound This compound Coupling Reaction->this compound Purification (SPE/HPLC) Coenzyme A Coenzyme A Coenzyme A->Coupling Reaction pH 8.0 Buffer

Caption: Workflow for the chemical synthesis of this compound.

Isoprenoid_Metabolism_Signaling cluster_pathway Isoprenoid Biosynthesis Pathway cluster_metabolism This compound Metabolism cluster_signaling Potential Signaling Roles Acetyl-CoA Acetyl-CoA Mevalonate (B85504) Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl-PP Isopentenyl-PP Mevalonate Pathway->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP cis-Geranic Acid cis-Geranic Acid Geranyl-PP->cis-Geranic Acid Oxidation Protein Prenylation Protein Prenylation Farnesyl-PP->Protein Prenylation Acyl-CoA Synthetase Acyl-CoA Synthetase cis-Geranic Acid->Acyl-CoA Synthetase This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Carboxylation Carboxylation This compound->Carboxylation Nuclear Receptors Nuclear Receptors This compound->Nuclear Receptors ? Acyl-CoA Synthetase->this compound Gene Regulation Gene Regulation Nuclear Receptors->Gene Regulation

Caption: Potential metabolic fate and signaling roles of this compound.

References

Application Notes and Protocols for the Study of cis-Geranoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acyl-CoA:acyltransferases are a diverse family of enzymes that catalyze the transfer of an acyl group from a Coenzyme A (CoA) thioester to an acceptor molecule. This process is fundamental to numerous cellular functions, including lipid biosynthesis, energy metabolism, and cell signaling. While the roles of fatty acyl-CoAs as substrates for these enzymes are well-documented, the involvement of isoprenoid-CoA thioesters, such as cis-Geranoyl-CoA, is an emerging area of research. Isoprenoids are a large and varied class of lipids synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are involved in a wide array of biological processes.

This document provides a comprehensive guide for the investigation of this compound as a potential substrate for acyltransferases. Given the limited direct literature on this specific substrate, the protocols and data presented herein are based on established methodologies for analogous acyl-CoA-dependent enzymes. These notes are intended to serve as a foundational resource for researchers aiming to characterize novel acyltransferases that may utilize this compound and to explore the downstream biological consequences of such enzymatic activity.

Hypothetical Signaling Pathway Involving a this compound Acyltransferase (c-GAT)

A putative role for a this compound Acyltransferase (c-GAT) could be in the post-translational modification of signaling proteins, a process analogous to protein fatty acylation. In this hypothetical pathway, a signaling protein is "geranoylated," leading to its translocation to the cell membrane and initiation of a downstream signaling cascade.

signaling_pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane This compound This compound c-GAT This compound Acyltransferase (c-GAT) This compound->c-GAT Inactive_Protein Inactive Signaling Protein (Soluble) Inactive_Protein->c-GAT Active_Protein Geranoylated Signaling Protein (Active) c-GAT->Active_Protein Geranoylation CoA-SH CoA-SH c-GAT->CoA-SH Membrane_Receptor Membrane-Associated Receptor/Effector Active_Protein->Membrane_Receptor Translocation & Binding Downstream_Signaling Downstream Signaling Cascade Membrane_Receptor->Downstream_Signaling Activation

Caption: Hypothetical protein geranoylation pathway.

Quantitative Data for a Putative this compound Acyltransferase

The following table summarizes hypothetical kinetic parameters for a putative this compound Acyltransferase (c-GAT). These values are representative of typical acyltransferase kinetics and serve as a benchmark for experimental design and data interpretation.

SubstrateAcceptor SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)kcat/Km (M-1s-1)
This compoundDiacylglycerol2515002.5 x 104
trans-Geranoyl-CoADiacylglycerol1503008.3 x 102
Palmitoyl-CoADiacylglycerol508006.7 x 103
This compoundLysophospholipid409509.9 x 103
This compoundSignaling Peptide1525006.9 x 104

Experimental Protocols

Detailed methodologies for the characterization of a putative this compound acyltransferase are provided below. These protocols are adapted from established assays for other acyltransferases.

Protocol 1: Spectrophotometric Assay for c-GAT Activity

This assay continuously monitors the release of Coenzyme A (CoA-SH) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the free thiol of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm. This method is suitable for kinetic analysis.[1]

Materials:

  • Purified or partially purified c-GAT enzyme preparation

  • This compound substrate

  • Acceptor substrate (e.g., diacylglycerol, lysophospholipid, or a specific peptide)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 1 mM MgCl2

  • DTNB stock solution: 10 mM in Assay Buffer

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microfuge tube, prepare a master mix containing Assay Buffer and the acceptor substrate at the desired concentration.

  • Enzyme Preparation: Dilute the c-GAT enzyme preparation in Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

  • Assay Initiation:

    • In a quartz cuvette, combine 880 µL of the reaction mixture and 20 µL of 10 mM DTNB.

    • Add 50 µL of the diluted enzyme preparation and mix by gentle inversion.

    • Place the cuvette in the spectrophotometer and record a baseline reading at 412 nm for 2 minutes.

    • Initiate the reaction by adding 50 µL of a stock solution of this compound (to achieve the desired final concentration).

  • Data Acquisition: Monitor the increase in absorbance at 412 nm for 10-20 minutes, taking readings every 30 seconds.

  • Calculation of Activity: Calculate the reaction rate using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Protocol 2: Fluorescent Assay for c-GAT Activity

This protocol utilizes a fluorescently labeled acyl-CoA analog, such as NBD-palmitoyl-CoA, as a proxy for this compound to quantify acyltransferase activity.[2][3] The fluorescent product is separated by thin-layer chromatography (TLC) and quantified.

Materials:

  • c-GAT enzyme preparation (e.g., total cell membranes)

  • NBD-labeled acyl-CoA (e.g., NBD-palmitoyl-CoA)

  • Acceptor substrate (e.g., 1,2-dioleoylglycerol)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 250 mM sucrose, 1 mM MgCl2

  • Bovine Serum Albumin (BSA)

  • Chloroform/Methanol (2:1, v/v)

  • TLC plate (silica gel)

  • TLC Mobile Phase: Hexane/Ethyl Ether/Acetic Acid (80:20:1, v/v/v)

  • Fluorescent imaging system

Procedure:

  • Total Membrane Isolation:

    • Wash cells with ice-cold PBS and scrape them into a 1.5 ml tube.

    • Pellet cells by centrifugation and resuspend in 500 μl of 50 mM Tris-HCl (pH 7.6)/250 mM sucrose.[2]

    • Disrupt cells by passage through a 27-gauge needle.[2]

    • Centrifuge to remove cell debris and nuclei.[2]

    • Obtain total cellular membranes by centrifuging the supernatant at 100,000 g for 30 min at 4°C.[2]

  • Reaction Setup:

    • Prepare a master mix containing Reaction Buffer, acceptor substrate, BSA, and NBD-acyl-CoA. Protect from light.

    • Pre-incubate the master mix at 37°C for 2 minutes.

    • Start the reaction by adding the membrane preparation (e.g., 50 µg of protein).

    • Incubate at 37°C for 10-30 minutes.

  • Lipid Extraction:

    • Terminate the reaction by adding 4 ml of Chloroform/Methanol (2:1).[2]

    • Add 800 µL of water, vortex, and centrifuge to separate the phases.[2]

    • Aspirate the upper aqueous phase and dry the lower organic phase under a stream of nitrogen.[2]

  • TLC and Quantification:

    • Resuspend the dried lipids in 50 µL of Chloroform/Methanol (2:1) and spot onto a TLC plate.[2]

    • Develop the TLC plate in the specified mobile phase.[2]

    • Visualize and quantify the fluorescent product spot using a fluorescent imaging system.

Visualizations

Experimental Workflow for Fluorescent c-GAT Assay

The following diagram illustrates the key steps in the fluorescent assay for detecting c-GAT activity.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membrane_Isolation 1. Isolate Membranes (Source of c-GAT) Incubation 3. Incubate Enzyme with Master Mix at 37°C Membrane_Isolation->Incubation Master_Mix 2. Prepare Master Mix (Buffer, Acceptor, NBD-CoA) Master_Mix->Incubation Extraction 4. Extract Lipids (Chloroform/Methanol) Incubation->Extraction TLC 5. Separate Products by TLC Extraction->TLC Quantification 6. Quantify Fluorescent Product TLC->Quantification

Caption: Workflow for the fluorescent c-GAT assay.

Assay Selection Guide

The choice of assay depends on the specific research question. The following diagram provides a logical guide for selecting the appropriate experimental approach.

decision_tree Start Goal of Experiment? HTS High-Throughput Screening (HTS) for Inhibitors? Start->HTS Kinetics Detailed Kinetic Characterization? Start->Kinetics Product_ID Product Identification? Start->Product_ID Fluorescent_Assay Use Fluorescent Assay (Microplate format) HTS->Fluorescent_Assay Yes Spectro_Assay Use Spectrophotometric DTNB Assay Kinetics->Spectro_Assay Yes Radio_Assay Use Radioactive Assay with [14C]this compound followed by LC-MS/MS Product_ID->Radio_Assay Yes

Caption: Logic for selecting a c-GAT assay.

References

Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways in plants, including fatty acid synthesis and breakdown, and the biosynthesis of a vast array of specialized metabolites. The ability to accurately quantify the pool of short-chain acyl-CoAs is crucial for understanding the regulation of these pathways and for metabolic engineering efforts aimed at enhancing the production of valuable natural products. This document provides detailed protocols for the extraction of short-chain acyl-CoAs from plant tissues and their subsequent analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS).

Acyl-CoAs are typically present in low abundance and are susceptible to degradation, necessitating specific and efficient extraction and analytical methods.[1] The protocols outlined below are designed to be robust and have been adapted from established methodologies to ensure reliable and reproducible quantification of short-chain acyl-CoAs in diverse plant species and tissues.[2][3]

Core Principles of Acyl-CoA Extraction and Analysis

The successful analysis of short-chain acyl-CoAs from plant tissue hinges on several key principles:

  • Rapid Inactivation of Enzymatic Activity: Immediate freezing of plant tissue in liquid nitrogen is critical to halt metabolic processes and prevent the degradation of acyl-CoAs by cellular enzymes.

  • Efficient Extraction: A combination of organic solvents and aqueous buffers is employed to effectively lyse cells and solubilize acyl-CoAs while precipitating proteins.

  • Purification: Solid-phase extraction (SPE) is a common and effective method to remove interfering compounds and concentrate the acyl-CoAs prior to analysis.

  • Sensitive Detection: Due to their low concentrations, highly sensitive analytical techniques such as tandem mass spectrometry (MS/MS) are required for accurate quantification.[1][2]

Experimental Protocols

Protocol 1: General Purpose Extraction of Short-Chain Acyl-CoAs from Plant Tissue

This protocol is a general-purpose method suitable for a variety of plant tissues and can be adapted as needed.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes (2 mL)

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid.

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol (B129727):Chloroform (2:1, v/v)

  • LC-MS grade solvents (acetonitrile, water, ammonium (B1175870) hydroxide)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

Procedure:

  • Tissue Harvesting and Homogenization:

    • Harvest approximately 50 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolism.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 400 µL of freshly prepared, ice-cold extraction buffer to the powdered tissue.[4]

    • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Lipid Removal:

    • Add 400 µL of petroleum ether (saturated with a 1:1 mixture of 2-propanol and water) to the extract.[4]

    • Vortex and then centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases.[4]

    • Carefully remove and discard the upper petroleum ether phase.

    • Repeat this wash step two more times.[4]

  • Protein Precipitation and Phase Separation:

    • To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4, followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[4]

    • Vortex the mixture and incubate at room temperature for 20 minutes.[4]

    • Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes to pellet the precipitated protein and other debris.[4]

  • Sample Concentration:

    • Transfer the supernatant to a new tube and dry the sample under a gentle stream of nitrogen gas.[4]

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a weak anion exchange SPE column with methanol, followed by water.

    • Reconstitute the dried extract in a small volume of loading buffer (e.g., 2% formic acid) and load it onto the SPE column.

    • Wash the column with 2% formic acid, followed by a methanol wash to remove impurities.

    • Elute the acyl-CoAs using a solution of 2% ammonium hydroxide (B78521), followed by a second elution with 5% ammonium hydroxide.[5]

    • Combine the eluted fractions and dry them under nitrogen gas.

  • Sample Reconstitution for LC-MS Analysis:

    • Reconstitute the purified, dried acyl-CoAs in a solvent suitable for your LC-MS method, typically a mixture of water and acetonitrile (B52724) with a small amount of a modifying agent like ammonium hydroxide or formic acid.[4] For example, a 1:1 mixture of Solvent A (10% ACN, 15mM NH4OH) and Solvent B (90% ACN, 15mM NH4OH) can be used.[4]

    • Vortex and sonicate briefly to ensure complete dissolution.[4]

    • Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to pellet any remaining particulates.[4]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Simplified Extraction for High-Throughput Analysis

For researchers needing to process a larger number of samples, a simplified protocol that omits the SPE step can be employed, though this may result in a higher matrix effect during LC-MS analysis.

Materials:

  • Liquid nitrogen

  • Microcentrifuge tubes (2 mL)

  • 5-sulfosalicylic acid (SSA) solution

  • Acetonitrile

  • LC-MS grade water

Procedure:

  • Tissue Homogenization:

    • Flash-freeze and grind approximately 50 mg of plant tissue as described in Protocol 1.

  • Deproteinization and Extraction:

    • Add an appropriate volume of a solution containing 5-sulfosalicylic acid (SSA) to the powdered tissue for deproteinization.[6]

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection and Analysis:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs.

    • This supernatant can be directly analyzed by LC-MS/MS, or it can be diluted with an appropriate solvent to reduce matrix effects.[6] The use of SSA obviates the need for its removal by SPE prior to LC-MS/MS analysis.[6]

Data Presentation

The following table summarizes representative quantitative data for short-chain acyl-CoA extraction and analysis from plant tissues. Note that recovery rates and concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and the specific extraction and analytical methods used.

Acyl-CoAPlant TissueExtraction MethodAnalytical MethodRecovery Rate (%)Concentration Range (pmol/mg FW)Reference
Acetyl-CoAArabidopsis thaliana seedlingsNot specifiedLC-MS/MSNot specified~3-6 µM[7]
Malonyl-CoABrassica napus maturing seedsDerivatization with chloroacetaldehydeHPLC with fluorescence detectionNot specified~3-6 µM[7]
Various Short-Chain Acyl-CoAsHumulus lupulus (hop) glandular trichomes and conesNot specifiedUPLC-MS/MSNot specifiedVaries by acyl-CoA and tissue[3]
Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoARat Liver (for recovery determination)Acetonitrile/2-propanol extraction followed by SPERadiolabeling93-104 (extraction), 83-90 (SPE)Not applicable[8]

Visualization of Workflow and Metabolic Context

To aid in the understanding of the experimental process and the metabolic relevance of short-chain acyl-CoAs, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis harvest Harvest Plant Tissue freeze Flash Freeze in Liquid N2 harvest->freeze Immediate grind Grind to Fine Powder freeze->grind add_buffer Add Extraction Buffer grind->add_buffer vortex Vortex add_buffer->vortex lipid_removal Lipid Removal (Petroleum Ether) vortex->lipid_removal protein_precip Protein Precipitation (Methanol/Chloroform) lipid_removal->protein_precip centrifuge Centrifuge protein_precip->centrifuge dry_supernatant Dry Supernatant centrifuge->dry_supernatant spe Solid-Phase Extraction (SPE) dry_supernatant->spe dry_eluate Dry Eluate spe->dry_eluate reconstitute Reconstitute Sample dry_eluate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data G cluster_pathway Central Role of Short-Chain Acyl-CoAs in Plant Metabolism pyruvate Pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC tca TCA Cycle acetyl_coa->tca fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis specialized_metabolites Specialized Metabolites (e.g., Flavonoids, Terpenoids) malonyl_coa->specialized_metabolites amino_acid_catabolism Amino Acid Catabolism amino_acid_catabolism->acetyl_coa amino_acid_catabolism->malonyl_coa

References

Application Notes and Protocols for the Identification of cis-Geranoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Geranoyl-CoA is an activated form of cis-geranoic acid, a monoterpenoid derivative. As an intermediate in isoprenoid metabolism, it plays a role in the biosynthesis of various natural products. Accurate identification and quantification of this compound are crucial for understanding its metabolic functions and for the development of targeted therapeutics. These application notes provide detailed protocols for the identification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Analytical Standard

The availability of a pure analytical standard is critical for the unambiguous identification and accurate quantification of this compound.

Synthesis of this compound Standard

A chemo-enzymatic approach is recommended for the synthesis of the this compound standard. This typically involves two main steps:

  • Activation of cis-Geranoic Acid: cis-Geranoic acid is first activated, for example, by conversion to its corresponding N-hydroxysuccinimide (NHS) ester or by using coupling reagents like 1,1'-Carbonyldiimidazole (CDI).

  • Thioesterification with Coenzyme A: The activated cis-geranoyl intermediate is then reacted with the free thiol group of Coenzyme A (CoA) to form the this compound thioester.

Purification of the synthesized this compound can be achieved using reverse-phase high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes key mass spectrometric data for the identification of this compound.

ParameterValueReference
Chemical FormulaC31H50N7O17P3S[3]
Exact Mass917.2197 Da[3]
Precursor Ion ([M+H]+) m/z 918.2270 Calculated
General Product Ion (from neutral loss of pantoetheine-ADP) m/z 411.1200 [2]
General Neutral Loss 507.1070 Da [2]

Note: The specific MRM transitions (precursor/product ion pairs) and collision energies should be optimized empirically using the synthesized this compound standard.

Experimental Protocols

Sample Preparation

Effective extraction of acyl-CoAs from biological matrices is essential for accurate analysis. A protein precipitation and extraction method is described below.

  • Homogenization: Homogenize frozen tissue samples or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or an acetonitrile/methanol (B129727)/water mixture).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Liquid Chromatography (LC)

Reverse-phase HPLC is commonly used for the separation of acyl-CoAs.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The gradient should be optimized to achieve good separation of this compound from other isomers and matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the detection of this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Primary (for quantification): m/z 918.2 -> [Product Ion 1]

    • Secondary (for confirmation): m/z 918.2 -> [Product Ion 2]

    • General Acyl-CoA Transition: A neutral loss scan of 507 can be used to identify potential acyl-CoAs, including this compound.[2]

  • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition using the synthesized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample homogenization Homogenization & Internal Standard Spiking start->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation extraction Supernatant Collection centrifugation->extraction reconstitution Drying & Reconstitution extraction->reconstitution lc HPLC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound identification.

metabolic_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp->gpp geraniol cis-Geraniol gpp->geraniol geranic_acid cis-Geranic Acid geraniol->geranic_acid Oxidation geranoyl_coa This compound geranic_acid->geranoyl_coa CoA Ligation isoprenoids Downstream Isoprenoids geranoyl_coa->isoprenoids

Caption: Simplified metabolic pathway showing the potential biosynthesis of this compound.

References

Application Notes and Protocols for High-Resolution Metabolomics in Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative profiling of acyl-Coenzyme A (acyl-CoA) species using high-resolution metabolomics. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism.[1][2][3] Their accurate quantification is crucial for understanding cellular energy status, lipid homeostasis, and the mechanisms underlying various diseases.

Introduction to Acyl-CoA Profiling

Acyl-CoAs are thioester derivatives of coenzyme A, playing a pivotal role as carriers of acyl groups in biochemical reactions.[1][2] They are involved in energy metabolism, lipid synthesis and degradation, and post-translational modifications.[2][4] The diversity of acyl-CoA species, ranging from short-chain to long-chain fatty acyl-CoAs, necessitates a robust and sensitive analytical method for their comprehensive profiling. High-resolution liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering the specificity and sensitivity required to detect and quantify a wide range of acyl-CoA molecules in complex biological samples.[2][5]

Core Metabolic Pathways Involving Acyl-CoAs

Acyl-CoAs are integral to a multitude of metabolic pathways. Understanding these pathways is essential for interpreting acyl-CoA profiling data. Key pathways include:

  • Fatty Acid β-Oxidation: A mitochondrial process where fatty acyl-CoAs are broken down to produce acetyl-CoA, NADH, and FADH2 for energy production.[1][6]

  • Fatty Acid Synthesis: A cytosolic process where acetyl-CoA is used as a building block to synthesize long-chain fatty acids.[1]

  • Citric Acid Cycle (TCA Cycle): Acetyl-CoA, derived from various sources including glycolysis and fatty acid oxidation, enters the TCA cycle in the mitochondria to generate ATP and reducing equivalents.[6]

  • Cholesterol Metabolism: Acyl-CoA cholesterol acyltransferase (ACAT) utilizes acyl-CoAs to esterify cholesterol for storage and transport.[1]

  • Amino Acid Metabolism: The catabolism of certain amino acids generates various acyl-CoA intermediates that can enter central carbon metabolism.[1]

  • Ketogenesis: During periods of fasting or low carbohydrate intake, the liver produces ketone bodies from acetyl-CoA.[1]

Below is a diagram illustrating the central role of Acyl-CoAs in metabolism.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoAs Other Acyl-CoAs Fatty_Acids->Acyl_CoAs Acyl-CoA Synthetase Amino_Acids Amino Acids Acetyl_CoA Acetyl-CoA Amino_Acids->Acetyl_CoA Amino_Acids->Acyl_CoAs Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Beta_Oxidation β-Oxidation Acyl_CoAs->Beta_Oxidation Beta_Oxidation->Acetyl_CoA

Caption: Central role of Acyl-CoAs in major metabolic pathways.

Experimental Workflow for Acyl-CoA Profiling

A typical workflow for high-resolution metabolomics-based acyl-CoA profiling involves several key steps, from sample preparation to data analysis.

Acyl_CoA_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample_Collection 1. Sample Collection (Cells/Tissues) Quenching 2. Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Acyl-CoA Extraction (Solvent Precipitation or SPE) Quenching->Extraction LC_Separation 4. Chromatographic Separation (Reversed-Phase LC) Extraction->LC_Separation MS_Detection 5. High-Resolution MS Detection (e.g., Orbitrap, Q-TOF) LC_Separation->MS_Detection Peak_Picking 6. Peak Picking & Integration MS_Detection->Peak_Picking Identification 7. Acyl-CoA Identification (Accurate Mass & Fragmentation) Peak_Picking->Identification Quantification 8. Quantification (Label-free or Isotope Dilution) Identification->Quantification Statistical_Analysis 9. Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for acyl-CoA profiling.

Detailed Experimental Protocols

Reproducible and accurate acyl-CoA profiling relies on meticulous experimental procedures. The following protocols provide detailed methodologies for sample preparation and LC-MS analysis.

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[7]

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.[7]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[7]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[7] The dried extract is relatively stable when stored at -80°C.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate (B1210297).[7] For short to medium chain acyl-CoAs, 50 mM ammonium acetate (pH 6.8) can be used, while for medium to long chain acyl-CoAs, the same buffer with 20% acetonitrile (B52724) is recommended.[2]

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS analysis.[7]

Materials:

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7, mixed with acetonitrile/isopropanol)[7]

  • SPE cartridges (e.g., C18)

  • SPE conditioning, washing, and elution solvents

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer.[7]

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[7]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[7]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[7]

Protocol 3: High-Resolution LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for separation.[7]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 5-10 mM ammonium acetate) and a small amount of acid or base to adjust pH (e.g., pH 6.8 or 8.5).[2][7]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2][7]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2][7]

    • For short to medium chain acyl-CoAs: A linear gradient with methanol as mobile phase B can be used. For example: 0 min, 2% B; 1.5 min, 2% B; 3 min, 15% B; 5.5 min, 95%B; 14.5 min, 95%B; 15 min, 2%B, and 20 min, 2% B.[2]

    • For medium to long chain acyl-CoAs: A linear gradient with acetonitrile as mobile phase B at a higher pH can be employed. For example: 0 min, 20% B; 1.5 min, 20% B; 5 min, 95% B; 14.5 min, 95%B; 15 min, 20%B, and 20 min, 20% B.[2]

  • Flow Rate: Typically around 0.2-0.4 ml/min.[2][8]

  • Column Temperature: Room temperature or controlled (e.g., 40°C).

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI) is generally more sensitive for acyl-CoA species.[7][8][9]

  • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is essential for accurate mass measurements and confident identification.[2][5]

  • Acquisition Mode: Data can be acquired in full scan mode for profiling and targeted MS/MS (or parallel reaction monitoring, PRM) for quantification of specific acyl-CoAs. A characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety, is often used for identifying acyl-CoAs.[9][10]

Quantitative Data and Performance Metrics

The performance of an acyl-CoA profiling method is assessed by several key metrics. The following tables summarize typical performance data from published methods.

Table 1: Method Validation Parameters for LC-MS/MS Quantification of Long-Chain Acyl-CoAs [9]

AnalyteAccuracy (%)Inter-run Precision (RSD, %)Intra-run Precision (RSD, %)
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4

Table 2: Estimated Concentrations of Acyl-CoAs in Mouse Heart Tissue [11]

Acyl-CoA SpeciesMean Concentration (pmol/mg wet weight)
Lactoyl-CoA0.0172
Acetyl-CoA5.77
Propionyl-CoA0.476

Data Analysis and Interpretation

The data generated from high-resolution LC-MS requires specialized software for processing. Key steps include:

  • Peak Picking and Alignment: Raw data is processed to detect and align chromatographic peaks across different samples.

  • Compound Identification: Acyl-CoAs are identified based on their accurate mass-to-charge ratio (m/z) and characteristic MS/MS fragmentation patterns.

  • Quantification: The abundance of each acyl-CoA is determined by integrating the area of its corresponding chromatographic peak. Quantification can be relative (label-free) or absolute using stable isotope-labeled internal standards.

  • Statistical Analysis: Multivariate statistical methods, such as principal component analysis (PCA) and hierarchical clustering, are used to identify changes in acyl-CoA profiles between different experimental groups.

Conclusion

High-resolution metabolomics provides a powerful platform for the comprehensive and quantitative profiling of acyl-CoA species. The protocols and information presented in these application notes offer a robust foundation for researchers, scientists, and drug development professionals to implement these techniques in their studies of metabolism, disease, and therapeutic intervention. Careful attention to sample preparation and analytical methodology is critical for obtaining high-quality, reproducible data that can provide valuable insights into the intricate roles of acyl-CoAs in cellular physiology and pathology.

References

Unlocking the Secrets of cis-Geranoyl-CoA Metabolism: A Guide to Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the study of metabolic pathways is paramount for the discovery and development of novel therapeutics. A key, yet often challenging, area of this research is the metabolism of reactive intermediates such as cis-Geranoyl-CoA. To facilitate advancements in this field, we present detailed application notes and protocols for utilizing cell-free systems to investigate this compound metabolism. These guidelines are tailored for researchers, scientists, and drug development professionals, providing a robust framework for pathway elucidation, enzyme characterization, and metabolic engineering.

Introduction to this compound and the Power of Cell-Free Systems

This compound is a pivotal intermediate in the biosynthesis of a diverse array of natural products, including meroterpenoids, which exhibit a wide range of biological activities. The study of its metabolism, however, is often hampered by the transient and reactive nature of this molecule within living cells. Cell-free systems, which utilize cellular machinery in a controlled in vitro environment, offer a powerful alternative to overcome these limitations.[1][2] By removing the complexity of the cellular context, researchers can gain unprecedented access to individual enzymatic reactions, enabling precise characterization of enzyme function and pathway dynamics.

Application Notes

Cell-free systems provide a versatile platform for a multitude of applications in the study of this compound metabolism:

  • Pathway Elucidation: By systematically combining purified enzymes or cell extracts with this compound, novel metabolic pathways can be reconstituted and their individual steps dissected. This bottom-up approach is invaluable for identifying previously unknown enzymes and intermediates.

  • Enzyme Characterization: The open nature of cell-free systems allows for the straightforward kinetic analysis of enzymes that utilize this compound as a substrate. Parameters such as Km and kcat can be determined with high accuracy, providing crucial insights into enzyme efficiency and substrate specificity.

  • Metabolic Engineering and Prototyping: Cell-free systems serve as a rapid prototyping platform for engineering novel biosynthetic pathways. Different enzyme combinations and substrate analogs can be tested to optimize the production of desired compounds before committing to more complex and time-consuming in vivo approaches.

  • Drug Discovery: By reconstituting biosynthetic pathways of pharmacologically important natural products, cell-free systems can be used to screen for enzyme inhibitors or to produce novel analogs of existing drugs through biocatalysis.

Experimental Protocols

Protocol 1: Preparation of Escherichia coli Cell-Free Extract

This protocol describes the preparation of a crude E. coli cell-free extract suitable for expressing and assaying enzymes involved in this compound metabolism.

Materials:

  • E. coli strain BL21(DE3)

  • 2xYTPG media

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • Lysis buffer (S30 buffer with 1 mM PMSF)

  • Sonicator

  • Centrifuge

Procedure:

  • Grow E. coli BL21(DE3) in 2xYTPG media at 37°C with vigorous shaking to an OD600 of 1.5-2.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30 buffer.

  • Resuspend the cell pellet in lysis buffer at a ratio of 1 mL per gram of wet cell paste.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free extract.

  • (Optional) For some applications, a "run-off" reaction can be performed by incubating the extract at 37°C for 60 minutes to degrade endogenous mRNA and ribosomes.

  • Flash-freeze the cell-free extract in liquid nitrogen and store at -80°C in small aliquots.

Protocol 2: Chemo-enzymatic Synthesis of this compound

This protocol outlines a two-step process for the synthesis of this compound from cis-geranic acid.

Step 1: Chemical Synthesis of cis-Geranic Acid (Conceptual Outline) cis-Geranic acid can be synthesized from commercially available precursors such as citral (B94496) through oxidation reactions. The specific stereochemistry can be controlled through the choice of reagents and reaction conditions. A detailed synthetic chemistry protocol is beyond the scope of this document but can be found in the organic chemistry literature.

Step 2: Enzymatic Conversion to this compound This step utilizes a broad-specificity acyl-CoA synthetase to attach Coenzyme A to cis-geranic acid.

Materials:

  • cis-Geranic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

Procedure:

  • Set up the reaction mixture containing reaction buffer, cis-geranic acid (e.g., 1 mM), CoA (e.g., 1.5 mM), and ATP (e.g., 5 mM).

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS to detect the formation of this compound.

  • Purify the this compound using solid-phase extraction or preparative HPLC.

  • Determine the concentration of the purified product spectrophotometrically using the extinction coefficient for the thioester bond.

Protocol 3: In Vitro Assay of Geranoyl-CoA Carboxylase

This protocol describes an assay to measure the activity of Geranoyl-CoA carboxylase, an enzyme that carboxylates geranoyl-CoA. This can be adapted for the cis-isomer.

Materials:

  • Purified this compound

  • Cell-free extract containing overexpressed Geranoyl-CoA carboxylase or purified enzyme

  • [14C]-Bicarbonate (or unlabeled bicarbonate for LC-MS analysis)

  • ATP

  • Reaction buffer (e.g., 100 mM Tricine-KOH pH 8.3, 10 mM MgCl2, 50 mM KCl)

Procedure:

  • Set up the reaction mixture in the reaction buffer containing ATP, [14C]-bicarbonate, and the cell-free extract or purified enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate for a defined period (e.g., 10-30 minutes) where the reaction is linear.

  • Stop the reaction by adding an acid (e.g., HCl) to a final pH below 3. This also removes unincorporated [14C]-bicarbonate as 14CO2.

  • Quantify the incorporated radioactivity by scintillation counting of the acid-stable product.

  • Alternatively, use unlabeled bicarbonate and analyze the product formation by LC-MS.

Data Presentation

The following table summarizes the kinetic parameters for Geranoyl-CoA carboxylase purified from maize leaves. This data can serve as a benchmark for characterizing the enzyme from other sources or for studying the activity with the cis-isomer of the substrate.

SubstrateApparent Km
Geranoyl-CoA64 ± 5 µM
Bicarbonate0.58 ± 0.04 mM
ATP8.4 ± 0.4 µM

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound metabolism.

Meroterpenoid_Biosynthesis GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidation cis_Geranoyl_CoA This compound Geranic_Acid->cis_Geranoyl_CoA Acyl-CoA Synthetase PKS_precursor Polyketide Precursor cis_Geranoyl_CoA->PKS_precursor Prenyltransferase Meroterpenoid Meroterpenoid PKS_precursor->Meroterpenoid PKS/NRPS & Cyclases

Caption: Proposed biosynthetic pathway for meroterpenoids involving this compound.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Cell-Free Assay cluster_analysis Product Analysis Geranic_Acid cis-Geranic Acid Synthesis CoA_ligation Enzymatic Ligation to CoA Geranic_Acid->CoA_ligation Reaction In Vitro Reaction with This compound CoA_ligation->Reaction CF_extract Prepare Cell-Free Extract Enzyme_expression Overexpress Target Enzyme(s) CF_extract->Enzyme_expression Enzyme_expression->Reaction LCMS LC-MS/MS Analysis Reaction->LCMS Kinetics Kinetic Parameter Determination LCMS->Kinetics

Caption: Experimental workflow for studying this compound metabolism in a cell-free system.

References

Troubleshooting & Optimization

Stability of cis-Geranoyl-CoA in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Geranoyl-CoA. The information provided addresses common stability issues encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the stability of this compound in various experimental settings.

Q1: My this compound appears to be degrading rapidly in my aqueous buffer. What are the likely causes?

A1: Rapid degradation of this compound in aqueous solutions is often due to hydrolysis of the thioester bond. The stability of this bond is highly sensitive to pH and temperature. Alkaline and strongly acidic conditions, as well as elevated temperatures, can significantly accelerate hydrolysis. For instance, acyl-CoAs are known to be unstable in aqueous solutions, and this instability increases with the length of the fatty acid chain.[1]

Q2: What are the optimal pH and temperature conditions for working with this compound?

A2: For short-term experiments, it is advisable to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0. Temperatures should be kept as low as possible, preferably on ice (0-4°C), to minimize degradation. For long-term storage, freezing at -20°C or -80°C is recommended.

Q3: I am observing inconsistent results in my enzymatic assays using this compound. Could buffer components be interfering?

A3: Yes, certain buffer components can affect the stability and availability of this compound. For example, some buffers may contain nucleophiles that can react with the thioester bond. It is crucial to use high-purity reagents and to consider the compatibility of the buffer system with your specific enzymatic reaction.

Q4: How can I best prepare and store my this compound stock solutions?

A4: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol, where they exhibit greater stability.[1] For aqueous experiments, fresh dilutions should be made into a pre-chilled, appropriate buffer immediately before use. Aliquoting the stock solution for single-use is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q5: What is the best method to analytically verify the integrity of my this compound solution?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm) or Mass Spectrometry (LC-MS/MS) is the recommended method for assessing the purity and concentration of this compound solutions.[1][2][3] These techniques can separate the intact molecule from its degradation products, providing a clear picture of its stability over time.

Stability of Short-Chain Unsaturated Acyl-CoAs in Different Buffer Conditions

The following table summarizes the expected stability of short-chain unsaturated acyl-CoAs, which can be used as a proxy for this compound, under various conditions. The half-life values are estimates based on the general behavior of acyl-CoA esters.

Buffer Condition (pH)Temperature (°C)Expected Half-LifeRecommended Storage/Use
4.0 (e.g., 50 mM Ammonium (B1175870) Acetate)4DaysShort-term storage, analytical sample queue
6.8 (e.g., 50 mM Ammonium Acetate)4Hours to DaysShort-term storage, experimental use
8.5 (e.g., 10 mM Ammonium Acetate)Room TemperatureMinutes to HoursAvoid for storage, use immediately
Neutral Aqueous BufferRoom TemperatureHoursImmediate use recommended
50% Methanol / 50% Aqueous Buffer (pH 7)4WeeksStable for short to medium-term storage
Pure Methanol-20MonthsLong-term storage of stock solutions

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound in a specific buffer using HPLC analysis.

1. Materials:

  • This compound
  • High-purity water
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Buffer components (e.g., ammonium acetate, potassium phosphate)
  • Acid for pH adjustment (e.g., acetic acid)
  • HPLC system with a C18 column and UV detector (260 nm)

2. Preparation of Stock Solution:

  • Prepare a 1 mM stock solution of this compound in methanol.
  • Store the stock solution in aliquots at -20°C or -80°C.

3. Sample Preparation for Stability Study:

  • Prepare the desired aqueous buffer and adjust the pH. Pre-chill the buffer to the intended experimental temperature.
  • Dilute the this compound stock solution into the chilled buffer to a final concentration of 100 µM.
  • Immediately take a "time zero" sample by transferring an aliquot to an HPLC vial and either inject immediately or store at -80°C until analysis.

4. Incubation:

  • Incubate the remaining solution at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and place them in HPLC vials for analysis.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[3]
  • Mobile Phase A: Water with 5 mM ammonium acetate.[3]
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient suitable for separating this compound from its degradation products (e.g., start with a low percentage of B and increase over time).
  • Flow Rate: 0.2 mL/min.[3]
  • Detection: UV at 260 nm.
  • Injection Volume: 5-10 µL.

6. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.
  • Plot the percentage of remaining this compound against time.
  • Calculate the half-life (t½) of this compound in the tested buffer condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 1 mM this compound stock in Methanol dilute Dilute stock into buffer to 100 µM prep_stock->dilute prep_buffer Prepare and chill aqueous buffer prep_buffer->dilute time_zero Take Time Zero Sample dilute->time_zero incubate Incubate at desired temperatures (4°C, 25°C, 37°C) dilute->incubate hplc Analyze samples by RP-HPLC (260 nm) time_zero->hplc sampling Collect aliquots at various time points incubate->sampling sampling->hplc data_analysis Integrate peak areas and plot % remaining vs. time hplc->data_analysis half_life Calculate half-life (t½) data_analysis->half_life

Experimental workflow for assessing this compound stability.

stability_factors cluster_factors Influencing Factors pH pH Degradation Hydrolysis/Degradation pH->Degradation High/Low pH accelerates Temp Temperature Temp->Degradation High Temp accelerates Buffer Buffer Composition Buffer->Degradation Nucleophiles can react Enzymes Contaminating Enzymes Enzymes->Degradation Thioesterases catalyze Stability This compound Stability Degradation->Stability Reduces

Factors influencing the stability of this compound.

References

Technical Support Center: Enhancing Enzymatic cis-Geranoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of enzymatic cis-Geranoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound involves the activation of cis-geranic acid by an acyl-CoA synthetase (ACS). This is a two-step process requiring ATP and Coenzyme A (CoA).[1] In the first step, cis-geranic acid reacts with ATP to form a cis-geranyl-AMP intermediate and pyrophosphate. In the second step, CoA displaces the AMP to form the final product, this compound.

Q2: My yield of this compound is consistently low. What are the primary factors I should investigate?

A2: Low yields in enzymatic this compound synthesis can often be attributed to several key factors:

  • Suboptimal Enzyme Activity: The specific acyl-CoA synthetase used may have low catalytic efficiency for cis-geranic acid.

  • Limited Precursor Availability: Insufficient concentrations of cis-geranic acid, CoA, or ATP can limit the reaction rate.

  • Product Degradation: this compound may be unstable under the reaction or purification conditions.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Presence of Inhibitors: Contaminants in the substrate or enzyme preparation can inhibit the acyl-CoA synthetase.

Q3: How can I accurately quantify the concentration of my synthesized this compound?

A3: Accurate quantification is crucial for determining the yield. High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method. The CoA moiety has a characteristic absorbance at 260 nm, which can be used for quantification. For more sensitive and specific detection, especially in complex mixtures, liquid chromatography-mass spectrometry (LC-MS/MS) is recommended.[2] It is essential to use a purified standard of a similar acyl-CoA, such as geranyl-CoA or farnesyl-CoA, to generate a standard curve for accurate concentration determination.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify the activity of the acyl-CoA synthetase using a known substrate (e.g., a standard fatty acid). - Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. - Check for the presence of necessary cofactors, such as Mg²⁺, which is often required for acyl-CoA synthetases.
Insufficient Substrate Concentrations - Increase the concentration of cis-geranic acid, CoA, and ATP in a stepwise manner to identify the limiting substrate. - Ensure the purity of the substrates, as contaminants can be inhibitory.
Suboptimal Reaction pH or Temperature - Determine the optimal pH and temperature for your specific acyl-CoA synthetase. A typical starting point is a pH of 7.0-8.0 and a temperature of 25-37°C. - Perform small-scale reactions across a range of pH values and temperatures to find the optimal conditions.
Product Degradation - Analyze samples at different time points to assess the stability of this compound under the reaction conditions. - Consider immediate purification of the product after the reaction is complete. - Store the purified product at low temperatures (e.g., -80°C) and under an inert atmosphere if it is susceptible to oxidation.
Issue 2: Presence of Multiple Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Steps
Substrate Impurity - Analyze the purity of the cis-geranic acid starting material by GC-MS or NMR. - Purify the cis-geranic acid if significant impurities are detected.
Side Reactions - The formation of adenylated intermediates that do not proceed to the final product can sometimes be observed. - The presence of contaminating enzymes in a non-purified system can lead to the formation of byproducts. Ensure the purity of the acyl-CoA synthetase.
Isomerization of this compound - The cis double bond may be susceptible to isomerization to the trans form under certain conditions (e.g., exposure to light or high temperatures). - Protect the reaction and purified product from light and maintain low temperatures.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a starting point and should be optimized for the specific acyl-CoA synthetase being used.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice.

    • Add the following components in order:

      • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

      • ATP (to a final concentration of 10 mM)

      • MgCl₂ (to a final concentration of 10 mM)

      • CoA (to a final concentration of 2.5 mM)

      • cis-geranic acid (to a final concentration of 1 mM, dissolved in a suitable solvent like DMSO if necessary)

      • Purified acyl-CoA synthetase (e.g., 1-5 µM)

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution, such as 10% acetic acid in methanol (B129727) or by flash-freezing in liquid nitrogen.

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to determine the concentration of this compound.

Protocol for Purification of this compound

Solid-phase extraction (SPE) is a common method for the purification of acyl-CoA thioesters.

  • SPE Cartridge Equilibration:

  • Sample Loading:

    • Load the quenched and centrifuged reaction supernatant onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with two column volumes of the equilibration buffer to remove unbound substrates and salts.

  • Elution:

    • Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile. The optimal percentage of the organic solvent for elution should be determined empirically.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the purified this compound in a suitable buffer and store at -80°C.

Quantitative Data

The following tables provide example kinetic parameters for related acyl-CoA synthetases and reaction conditions that can serve as a starting point for optimizing this compound synthesis.

Table 1: Kinetic Parameters of Related Acyl-CoA Carboxylases for Geranyl-CoA

EnzymeSubstrateKₘ (µM)Reference
Pseudomonas aeruginosa Geranyl-CoA Carboxylasecis-Geranyl-CoA~12[3]

Note: The successful use of geranyl-CoA as a substrate in this study implies its successful enzymatic synthesis.

Table 2: Example Reaction Conditions for Enzymatic Acyl-CoA Synthesis

ParameterRecommended RangeStarting Point
pH6.5 - 8.57.5
Temperature (°C)25 - 4030
ATP (mM)5 - 1510
CoA (mM)1 - 52.5
MgCl₂ (mM)5 - 1510
cis-geranic acid (mM)0.5 - 51
Enzyme (µM)0.5 - 102

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_reaction Reaction cluster_products Products cis-Geranic Acid cis-Geranic Acid Incubation Incubation cis-Geranic Acid->Incubation ATP ATP ATP->Incubation CoA CoA CoA->Incubation Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Incubation This compound This compound Incubation->this compound AMP AMP Incubation->AMP PPi PPi Incubation->PPi

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrates Are substrate concentrations optimal? CheckEnzyme->CheckSubstrates Yes OptimizeEnzyme Optimize enzyme concentration or source a new batch. CheckEnzyme->OptimizeEnzyme No CheckConditions Are reaction conditions (pH, temp) optimal? CheckSubstrates->CheckConditions Yes OptimizeSubstrates Titrate substrate concentrations. CheckSubstrates->OptimizeSubstrates No CheckPurity Is the product degrading or are there impurities? CheckConditions->CheckPurity Yes OptimizeConditions Optimize pH and temperature. CheckConditions->OptimizeConditions No OptimizePurification Improve purification protocol and check substrate purity. CheckPurity->OptimizePurification Yes Success Improved Yield CheckPurity->Success No OptimizeEnzyme->CheckEnzyme OptimizeSubstrates->CheckSubstrates OptimizeConditions->CheckConditions OptimizePurification->CheckPurity

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Challenges in cis-Geranoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cis-Geranoyl-CoA purification. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the purification of this critical isoprenoid intermediate. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified this compound Incomplete enzymatic synthesis: The conversion of geranic acid to this compound may be inefficient.- Optimize reaction conditions (enzyme concentration, substrate concentration, incubation time, temperature).- Ensure the purity and activity of the acyl-CoA synthetase.- Consider using a different enzymatic or a chemical synthesis approach.[1][2]
Hydrolysis of the thioester bond: this compound is susceptible to hydrolysis, especially at non-optimal pH.- Maintain a slightly acidic to neutral pH (around 6.0-7.0) during purification.[3]- Work at low temperatures (4°C) to minimize enzymatic and chemical degradation.[4]- Process samples promptly to reduce exposure to hydrolytic conditions.
Loss during Solid-Phase Extraction (SPE): The compound may not be efficiently retained or eluted from the SPE cartridge.- Select the appropriate SPE sorbent (e.g., C18 for reverse-phase).- Optimize the loading, washing, and elution solvents. For reverse-phase SPE, elute with an organic solvent like acetonitrile (B52724) or methanol (B129727).[5]- Ensure complete elution by using a sufficient volume of elution solvent.
Presence of trans-Geranoyl-CoA Isomer in the Final Product Isomerization during synthesis or purification: The cis double bond can isomerize to the more stable trans configuration.- Avoid exposure to harsh conditions such as high temperatures, strong acids or bases, and prolonged light exposure.- Use HPLC with a suitable column and mobile phase to separate the cis and trans isomers effectively.
Contamination from starting material: The initial geranic acid may contain the trans isomer.- Verify the purity of the geranic acid starting material using techniques like GC-MS or NMR.
Poor Peak Shape or Resolution in HPLC Inappropriate HPLC column: The column may not have the right selectivity for separating cis and trans isomers.- Use a high-resolution reverse-phase column (e.g., C18 or C30).- Consider using a chiral column for enhanced separation of geometric isomers.
Suboptimal mobile phase composition: The mobile phase may not provide adequate separation.- Optimize the mobile phase gradient and composition (e.g., acetonitrile/water or methanol/water with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH).- Adjusting the pH of the mobile phase can significantly impact the separation of isomers.
Product Degradation During Storage Instability of the thioester bond and cis-isomer: Long-term storage can lead to hydrolysis and isomerization.- Store the purified this compound at -80°C in a suitable buffer (e.g., slightly acidic buffer).- Lyophilize the purified product for long-term storage to remove water and minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when purifying this compound?

A1: The most critical factor is maintaining the integrity of both the cis-isomer and the thioester bond. This requires careful control of temperature, pH, and exposure to light throughout the purification process to prevent isomerization to the trans-form and hydrolysis of the CoA ester.

Q2: Which purification technique is best suited for separating cis- and trans-Geranoyl-CoA?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating cis and trans isomers. A reverse-phase C18 column with an optimized mobile phase gradient is commonly used.

Q3: How can I confirm the identity and purity of my purified this compound?

A3: A combination of analytical techniques should be used. HPLC-UV can be used for quantification and initial purity assessment. For structural confirmation and to verify the cis-configuration, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the expected recovery rates for this compound purification?

A4: Recovery rates can vary depending on the chosen protocol and the scale of the purification. For chemo-enzymatic synthesis of similar acyl-CoAs, yields of 40% or higher have been reported. With optimized solid-phase extraction and HPLC steps, it is possible to achieve good recovery, but careful handling is essential to minimize losses.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound from cis-geranic acid.

Materials:

  • cis-Geranic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme)

  • ATP

  • MgCl₂

  • Tricine-NaOH buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tricine-NaOH buffer, ATP, MgCl₂, CoA, and DTT.

  • Add cis-geranic acid to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Once the reaction is complete, quench it by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound.

Purification of this compound by Solid-Phase Extraction (SPE) and HPLC

Materials:

  • C18 SPE cartridge

  • Methanol

  • Acetonitrile

  • Ammonium acetate buffer (pH 6.0)

  • HPLC system with a C18 column

Procedure:

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant from the enzymatic synthesis reaction onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove salts and other polar impurities.

    • Elute the this compound with methanol or acetonitrile.

  • HPLC Purification:

    • Evaporate the solvent from the SPE eluate under a stream of nitrogen.

    • Reconstitute the sample in the HPLC mobile phase starting condition.

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile in ammonium acetate buffer (pH 6.0).

    • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification Handling:

    • Pool the collected fractions and lyophilize to obtain the purified product as a powder.

    • Store the lyophilized powder at -80°C.

Visualizations

Geraniol (B1671447) Biosynthesis Pathway

The following diagram illustrates the metabolic pathway leading to the synthesis of geraniol, a precursor for this compound. The biosynthesis of terpenoids like geraniol originates from the methylerythritol phosphate (MEP) pathway in plants.

Geraniol_Biosynthesis G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP_synthase GPP Synthase IPP->GPP_synthase DMAPP->GPP_synthase GPP Geranyl pyrophosphate (GPP) GPP_synthase->GPP Geraniol_synthase Geraniol Synthase GPP->Geraniol_synthase Geraniol Geraniol Geraniol_synthase->Geraniol Geraniol_DH Geraniol Dehydrogenase Geraniol->Geraniol_DH Geranial Geranial Geranial_DH Geranial Dehydrogenase Geranial->Geranial_DH Geranic_acid Geranic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Geranic_acid->Acyl_CoA_Synthetase cis_Geranoyl_CoA This compound Geraniol_DH->Geranial Geranial_DH->Geranic_acid Acyl_CoA_Synthetase->cis_Geranoyl_CoA

Caption: Biosynthetic pathway of this compound from central metabolites.

Experimental Workflow for this compound Purification

This workflow diagram outlines the key steps involved in the purification of this compound.

Purification_Workflow Start Start: Enzymatic Synthesis of this compound Quench Quench Reaction & Remove Enzyme Start->Quench SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Quench->SPE Evaporate Evaporate Organic Solvent SPE->Evaporate HPLC Reverse-Phase HPLC Purification (C18 Column) Evaporate->HPLC Collect Collect Fractions Containing This compound HPLC->Collect Lyophilize Lyophilize Purified Fractions Collect->Lyophilize QC1 QC: HPLC Monitoring Collect->QC1 End End: Pure this compound (Store at -80°C) Lyophilize->End QC2 QC: LC-MS & NMR Analysis End->QC2

Caption: Workflow for the purification of this compound.

References

Degradation products of cis-Geranoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Extraction of cis-Geranoyl-CoA

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing the degradation of this compound during extraction procedures. The recommendations are based on established principles for handling chemically labile isoprenoid and acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that can occur during extraction?

During sample preparation and extraction, this compound is susceptible to two main degradation pathways:

  • Thioester Hydrolysis: The high-energy thioester bond can be cleaved either enzymatically by cellular acyl-CoA thioesterases or chemically, particularly in neutral to alkaline conditions.[1][2][3][4] This reaction yields cis-Geranic acid and free Coenzyme A (CoASH).

  • Cis/Trans Isomerization: The cis- configuration of the double bond is less thermodynamically stable than the trans- form.[5] Exposure to heat, light, or certain chemical conditions during processing can cause isomerization, converting the target analyte into trans-Geranoyl-CoA. This isomer can also subsequently undergo hydrolysis to yield trans-Geranic acid.

Q2: My recovery of this compound is consistently low. What are the most likely causes?

Low recovery is typically a result of the molecule's inherent instability. The key contributing factors are:

  • Enzymatic Degradation: Upon cell lysis, endogenous acyl-CoA thioesterases are released and can rapidly hydrolyze your target molecule. This process begins instantly and is a major source of analyte loss if not properly controlled.

  • Chemical Instability: Acyl-CoA thioesters are prone to hydrolysis in aqueous solutions. The rate of this chemical hydrolysis increases significantly at a pH above 7.

  • Suboptimal Temperature: Elevated temperatures accelerate the rates of both enzymatic and chemical degradation. Failure to maintain ice-cold conditions throughout the extraction process is a common cause of low yield.

  • Improper Quenching: The most critical step is the immediate cessation of all metabolic activity (quenching). A delay between sample collection and quenching allows cellular enzymes to degrade the analyte, leading to significant losses before the extraction has even begun.

Q3: What are the ideal pH and temperature conditions for extracting and storing this compound?

To ensure maximum stability:

  • pH: Extraction and subsequent analysis should be performed in a slightly acidic environment, ideally between pH 4.0 and 6.0. This acidic condition minimizes the rate of chemical hydrolysis of the thioester bond.

  • Temperature: All extraction steps, including cell lysis, centrifugation, and solvent transfers, must be performed at 0-4°C (i.e., on ice). For long-term storage, purified extracts or standards should be stored as dry pellets at -80°C. It is also crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: Which quenching method is most effective for preserving this compound?

The ideal quenching method rapidly and completely inactivates all enzymatic activity. For cultured cells, a common and effective method is to aspirate the culture medium and immediately add an ice-cold extraction solvent, such as 80% methanol (B129727), directly to the culture dish. For tissue samples, the best practice is to flash-freeze the tissue in liquid nitrogen immediately upon collection. This ensures that the metabolic state is frozen in time, preventing post-harvest degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low or No Detectable this compound Delayed or Incomplete Quenching: Cellular thioesterases degraded the analyte before extraction.Quench cell metabolism instantly. For adherent cells, aspirate media and immediately add ice-cold (-20°C to -80°C) methanol or acetonitrile-based solvent. For tissues, flash-freeze in liquid nitrogen upon collection.
Non-Optimal pH: The extraction buffer was neutral or alkaline (pH > 7), causing rapid chemical hydrolysis of the thioester bond.Use an acidic extraction buffer. A potassium phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer at pH 4.0-6.0 is highly recommended.
High Temperature: Samples were not kept consistently on ice during processing.Ensure all reagents, tubes, and equipment (e.g., centrifuge rotors) are pre-chilled. Perform all steps of the extraction on ice.
Presence of a Large Peak Identified as cis-Geranic Acid Extensive Thioester Hydrolysis: This indicates significant enzymatic and/or chemical breakdown.This is a direct result of the causes listed above (inadequate quenching, wrong pH, high temperature). Re-optimize the entire extraction workflow focusing on immediate quenching and maintaining acidic, ice-cold conditions.
Peak Detected at the Retention Time for trans-Geranoyl-CoA Cis/Trans Isomerization: The molecule has isomerized to its more stable trans form.Minimize exposure to heat and light during the extraction and sample handling process. Ensure solvents are of high quality and free of contaminants that could catalyze isomerization.
Inconsistent Results Between Replicates Variable Quenching Time: Inconsistent timing between sample harvesting and quenching leads to different levels of degradation.Standardize the quenching protocol to ensure the time from sample collection to enzymatic inactivation is identical for all samples.
Multiple Freeze-Thaw Cycles: Repeatedly thawing and freezing samples can degrade acyl-CoAs.Aliquot extracts into single-use tubes before freezing to avoid the need for multiple freeze-thaw cycles.

Quantitative Data Summary

The stability of acyl-CoA thioesters is highly dependent on the conditions of the extraction solvent. The following table provides a representative summary of this compound stability under various simulated extraction conditions over a 4-hour period at 4°C.

Extraction Buffer Condition Parent this compound Remaining (%) cis-Geranic Acid Formed (%) trans-Geranoyl-CoA Formed (%)
pH 4.5, 50% Methanol95%3%2%
pH 6.8, 50% Methanol80%12%8%
pH 8.0, 50% Methanol45%40%15%
Water (Unbuffered, ~pH 7)75%18%7%

Note: These values are illustrative, based on the known chemical principles of acyl-CoA stability. Actual results may vary based on the specific biological matrix and experimental setup.

Recommended Experimental Protocol

This protocol outlines a method for the extraction of this compound from adherent mammalian cells, designed to maximize stability and recovery.

Materials:

  • Quenching/Extraction Solution: 80% Methanol in water, pre-chilled to -80°C.

  • Wash Solution: Ice-cold 0.9% NaCl solution.

  • Acidic Buffer: 50 mM Ammonium Acetate in water, pH 4.0, pre-chilled to 4°C.

  • Cell Scrapers.

  • Microcentrifuge tubes, pre-chilled.

  • Centrifuge capable of maintaining 4°C.

  • Vacuum concentrator (e.g., SpeedVac).

Methodology:

  • Cell Culture Preparation: Grow adherent cells to the desired confluency in culture plates.

  • Quenching: Place the culture plate on a cold block or in a tray of ice. Aspirate the culture medium completely.

  • Immediately wash the cells once with 1 mL of ice-cold 0.9% NaCl, aspirating the wash solution completely.

  • Instantly add 1 mL of -80°C Quenching/Extraction Solution to the plate to arrest metabolism and lyse the cells.

  • Harvesting: Place the plate on ice. Using a pre-chilled cell scraper, scrape the cells in the quenching solution.

  • Transfer the cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tube for 30 seconds at 4°C.

  • Protein & Debris Precipitation: Centrifuge the lysate at 20,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.

  • Drying: Dry the extract completely in a vacuum concentrator. Do not use heat.

  • Storage & Reconstitution: Store the dried metabolite pellet at -80°C until analysis. For LC-MS analysis, reconstitute the pellet in the ice-cold Acidic Buffer (pH 4.0) to ensure stability on the autosampler.

Visualizations

The following diagrams illustrate the key chemical and logical pathways relevant to this compound extraction.

cluster_main Degradation of this compound cluster_products Degradation Products This compound This compound cis-Geranic Acid + CoASH cis-Geranic Acid + CoASH This compound->cis-Geranic Acid + CoASH Hydrolysis (Enzymatic/Chemical) trans-Geranoyl-CoA trans-Geranoyl-CoA This compound->trans-Geranoyl-CoA Isomerization (Heat, Light) trans-Geranic Acid + CoASH trans-Geranic Acid + CoASH trans-Geranoyl-CoA->trans-Geranic Acid + CoASH Hydrolysis

Caption: Primary degradation pathways of this compound during extraction procedures.

start Low/Inconsistent Yield of This compound q1 Was quenching immediate (< 5 seconds)? start->q1 q2 Was pH acidic (4.0 - 6.0)? q1->q2 Yes cause1 Primary Cause: Enzymatic Degradation q1->cause1 No q3 Were samples kept on ice (0-4°C) throughout? q2->q3 Yes cause2 Primary Cause: Chemical Hydrolysis q2->cause2 No cause3 Primary Cause: Thermal Degradation q3->cause3 No end_node Re-run with Optimized Protocol q3->end_node Yes sol1 Solution: Flash freeze or use -80°C quenching solvent. cause1->sol1 sol2 Solution: Use acidic buffer (e.g., Ammonium Acetate pH 4.0). cause2->sol2 sol3 Solution: Pre-chill all materials and work on ice. cause3->sol3 sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: Enhancing cis-Geranoyl-CoA Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the production of cis-geranoyl-CoA in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for producing this compound in E. coli?

A1: Since E. coli does not naturally produce this compound, a heterologous biosynthetic pathway must be introduced. The general strategy involves three main stages:

  • Upstream Pathway Engineering: Enhancing the production of the precursor, geranyl pyrophosphate (GPP), by engineering either the native methylerythritol 4-phosphate (MEP) pathway or introducing the heterologous mevalonate (B85504) (MVA) pathway.

  • Conversion to Geraniol (B1671447) and Geranic Acid: Expressing a geraniol synthase (GES) to convert GPP to geraniol, followed by the expression of a geraniol dehydrogenase (GeDH) to oxidize geraniol to geranial, which can then be further oxidized to geranic acid by a geranial dehydrogenase.

  • Final Conversion to this compound: Expressing a suitable acyl-CoA synthetase (ligase) that can convert cis-geranic acid into this compound.

Q2: Which precursor pathway, MEP or MVA, is better for GPP production in E. coli?

A2: Both the native MEP and heterologous MVA pathways have been successfully engineered for isoprenoid production. The MVA pathway is often preferred for high-level production as it can bypass the tight regulation of the native MEP pathway in E. coli.[1] However, optimizing the MEP pathway by overexpressing rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI) has also proven effective.

Q3: How can I increase the intracellular pool of Coenzyme A?

A3: The availability of Coenzyme A (CoA) can be a limiting factor. Overexpression of the native E. coli pantothenate kinase (panK or coaA), which is a key regulated step in CoA biosynthesis, can increase the intracellular CoA and acetyl-CoA concentrations.[2]

Q4: Are there known issues with the toxicity of intermediates?

A4: Yes, intermediates in the MVA pathway can be toxic to E. coli. Accumulation of certain intermediates can inhibit cell growth and reduce product yield. It is crucial to balance the expression of pathway enzymes to avoid the buildup of toxic compounds.

Troubleshooting Guides

Problem 1: Low or no production of Geraniol.

Q: My engineered E. coli strain is not producing geraniol, or the titer is very low. What are the possible causes and solutions?

A: Low geraniol production can stem from several bottlenecks. Here's a step-by-step troubleshooting guide:

  • Insufficient Precursor (GPP) Supply:

    • Cause: The flux through the MEP or MVA pathway is too low.

    • Solution: Overexpress rate-limiting enzymes in your chosen pathway. For the MVA pathway, ensure all enzymes are expressed at balanced levels. For the MEP pathway, focus on overexpressing dxs, dxr, and idi.

  • Poor Geraniol Synthase (GES) Activity:

    • Cause: The heterologously expressed GES may have low solubility, forming inclusion bodies, or its activity might be low in the E. coli cytoplasm.

    • Solution:

      • Codon Optimize: Ensure the GES gene sequence is optimized for E. coli expression.

      • Lower Induction Temperature: Reduce the induction temperature to 18-25°C to improve protein folding and solubility.

      • Use a Different Expression Tag or Fusion Partner: Fusion partners like SUMO or MBP can enhance solubility.

      • Co-express Chaperones: Co-expression of chaperones like GroEL/ES can assist in proper protein folding.

  • Geraniol Volatility and Degradation:

    • Cause: Geraniol is volatile and can be lost during fermentation. It can also be converted to other compounds by endogenous E. coli enzymes.

    • Solution:

      • Two-Phase Fermentation: Use an organic overlay, such as dodecane (B42187) or isopropyl myristate, in the culture medium to capture the volatile geraniol.

      • Knockout Competing Pathways: Identify and knock out endogenous dehydrogenases that may convert geraniol to other products. For example, the deletion of yjgB in E. coli has been shown to increase geraniol accumulation.

Problem 2: Inefficient conversion of Geranic Acid to Geranoyl-CoA.

Q: I have successfully produced geranic acid, but the final conversion to this compound is inefficient. What should I investigate?

A: This is a critical step that often requires a highly specific or promiscuous enzyme.

  • Sub-optimal Acyl-CoA Synthetase (ACS):

    • Cause: The chosen ACS may have low activity towards cis-geranic acid. Many native E. coli ACS enzymes are specific for straight-chain fatty acids.

    • Solution:

      • Enzyme Screening: Screen a library of ACS enzymes from different organisms, particularly plants, which are known to produce a variety of terpenoids. Look for ligases with known activity on branched-chain or unsaturated fatty acids.

      • Protein Engineering: If a candidate enzyme with low activity is found, consider rational mutagenesis of the substrate-binding pocket to improve its affinity for cis-geranic acid.

  • Low Expression or Solubility of ACS:

    • Cause: Similar to GES, the heterologous ACS may be poorly expressed or insoluble.

    • Solution: Follow the same troubleshooting steps as for GES: codon optimization, lower induction temperature, use of solubility tags, and co-expression of chaperones.

  • Insufficient ATP and CoA Supply:

    • Cause: The ligation reaction is ATP-dependent. High metabolic flux towards product formation can deplete the intracellular pools of ATP and CoA.

    • Solution:

      • Overexpress panK: As mentioned in the FAQs, this can boost the CoA pool.

      • Optimize Media and Feeding Strategy: Ensure the fermentation conditions provide sufficient energy for both cell growth and product formation. A fed-batch strategy with controlled glucose feeding can help maintain a healthy ATP level.

Quantitative Data Summary

ProductHost StrainEngineering StrategyTiter (mg/L)Reference
GeraniolE. coli BL21(DE3)Heterotic MVA pathway, A. grandis GPPS, O. basilicum GES68.6[3]
GeraniolE. coliMVA pathway, yjgB deletion182.5N/A
GeraniolE. coli LWG6Two-phase fed-batch fermentation with biotransformation of geranyl acetate2000[3]
LycopeneE. coliReconstituted MVA pathway, fed-batch fermentation1230[1]
ResveratrolE. coliImproved malonyl-CoA pool2300

Experimental Protocols

Protocol 1: Heterologous Expression of Pathway Enzymes in E. coli
  • Gene Synthesis and Codon Optimization: Synthesize the DNA sequences for geraniol synthase (GES), geraniol dehydrogenase (GeDH), and a selected acyl-CoA synthetase (ACS), with codon optimization for E. coli K-12.

  • Vector Construction: Clone the synthesized genes into suitable expression vectors (e.g., pET or pBAD series) under the control of an inducible promoter (e.g., T7 or araBAD). Use different resistance markers for each plasmid if co-expressing from multiple vectors.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression host, such as BL21(DE3).

  • Expression Testing (Small Scale): a. Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C. b. The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. c. Grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) and reduce the temperature to 18-25°C. e. Continue to culture for 16-24 hours.

  • Protein Analysis: Harvest the cells by centrifugation. Lyse the cells and analyze the soluble and insoluble fractions by SDS-PAGE to check for protein expression and solubility.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Quenching and Extraction: a. Rapidly quench metabolism by mixing a known volume of cell culture with a cold (-20°C) 60% methanol (B129727) solution. b. Centrifuge at high speed at 4°C to pellet the cells. c. Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v). d. Lyse the cells by sonication or bead beating on ice. e. Centrifuge to remove cell debris and collect the supernatant.

  • LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column for separation. b. Mobile Phase: Employ a gradient of two mobile phases, for example, an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent like acetonitrile. c. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. d. Standard Curve: Prepare a standard curve using purified this compound of known concentrations to enable absolute quantification. e. Data Analysis: Integrate the peak areas corresponding to the specific MRM transition for this compound and calculate the concentration based on the standard curve.

Visualizations

This compound Biosynthesis Pathway in E. coli cluster_0 Upstream Module (MVA Pathway) cluster_1 Intermediate Module cluster_2 Final Product Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mev-P Mev-P Mevalonate->Mev-P Mev-PP Mev-PP Mev-P->Mev-PP IPP IPP Mev-PP->IPP DMAPP DMAPP IPP->DMAPP idi GPP GPP IPP->GPP GPPS DMAPP->GPP Geraniol Geraniol GPP->Geraniol GES Geranial Geranial Geraniol->Geranial GeDH cis-Geranic Acid cis-Geranic Acid Geranial->cis-Geranic Acid Aldehyde Dehydrogenase This compound This compound cis-Geranic Acid->this compound Acyl-CoA Synthetase

Caption: Proposed biosynthetic pathway for this compound in E. coli.

Experimental Workflow A Strain Construction (Plasmid Assembly & Transformation) B Small-Scale Expression Screening (Shake Flasks) A->B C Protein Analysis (SDS-PAGE) B->C D Optimization of Fermentation (Media, Induction, Temperature) B->D C->D E Fed-Batch Fermentation D->E F Metabolite Extraction E->F G Product Quantification (LC-MS/MS) F->G H Data Analysis & Further Optimization G->H

Caption: General experimental workflow for enhancing production.

Troubleshooting Logic Start Low this compound Titer CheckGeraniol Is Geraniol Production High? Start->CheckGeraniol TroubleshootUpstream Troubleshoot Upstream Pathway (GPP Supply, GES expression) CheckGeraniol->TroubleshootUpstream No CheckGeranicAcid Is Geranic Acid Production High? CheckGeraniol->CheckGeranicAcid Yes OptimizeFermentation Optimize Fermentation & Check for Product Degradation TroubleshootUpstream->OptimizeFermentation TroubleshootDehydrogenase Troubleshoot Dehydrogenase Step (GeDH expression, activity) CheckGeranicAcid->TroubleshootDehydrogenase No TroubleshootLigation Troubleshoot Ligation Step (ACS choice, expression, CoA/ATP supply) CheckGeranicAcid->TroubleshootLigation Yes TroubleshootDehydrogenase->OptimizeFermentation TroubleshootLigation->OptimizeFermentation

Caption: A logical flowchart for troubleshooting low product titers.

References

Technical Support Center: Analysis of cis-Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-acyl-CoA thioesters. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing cis-acyl-CoA thioesters?

A1: The analysis of cis-acyl-CoA thioesters is challenging due to their inherent instability, low abundance in biological matrices, and the presence of structurally similar isomers.[1] Key difficulties include preventing hydrolysis of the thioester bond and isomerization of the cis-double bond during sample preparation and analysis.[2][3] Achieving chromatographic separation from their trans-isomers and other isobaric species is another significant hurdle.[4] Furthermore, accurate quantification can be compromised by matrix effects and the limited availability of appropriate internal standards.[5][6]

Q2: How can I prevent the degradation and isomerization of cis-acyl-CoA thioesters during sample preparation?

A2: Acyl-CoA thioesters are unstable in aqueous solutions, especially under alkaline or strongly acidic conditions.[2][3] To minimize degradation, it is crucial to work quickly at low temperatures (on ice) and to use extraction solvents that facilitate rapid evaporation, such as methanol (B129727).[7] Some protocols recommend storing extracts as dry pellets at -80°C and reconstituting them in a non-aqueous solvent like methanol just before analysis to enhance stability.[3] While the potential for isomerization during sample preparation is a concern, specific studies detailing the conditions that promote this are not prevalent in the provided literature. However, maintaining acidic conditions and low temperatures is generally advisable to preserve the integrity of the molecule.

Q3: What is the best chromatographic approach to separate cis- and trans-acyl-CoA isomers?

A3: Reversed-phase liquid chromatography (RPLC) is a common method for separating acyl-CoA species.[4] For separating cis and trans isomers, the choice of stationary phase is critical. While standard C18 columns can provide some separation, specialized columns may offer better resolution. It has been shown that for free fatty acids, silver ion chromatography (Ag-HPLC) can effectively separate isomers, as the silver ions interact differently with cis and trans double bonds.[5] In RPLC of phospholipids, baseline separation of cis and trans isomers has been achieved, indicating that with optimized conditions, this is a viable approach.[8] Generally, cis isomers are retained more strongly than their trans counterparts on many stationary phases.[5]

Q4: Can mass spectrometry alone distinguish between cis- and trans-acyl-CoA isomers?

A4: Typically, cis- and trans-acyl-CoA isomers are isobaric, meaning they have the same mass, and they often exhibit similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their distinction without chromatographic separation very difficult.[9] The most common fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[3][10] While some studies on free fatty acids have shown subtle differences in fragment ion intensities between cis and trans isomers using specific ionization techniques like Fast Atom Bombardment (FAB), this is not a routine method for distinguishing acyl-CoA isomers.[6] Therefore, robust chromatographic separation remains essential.

Q5: What is the recommended strategy for accurate quantification of cis-acyl-CoA thioesters?

A5: The gold standard for quantification is stable isotope dilution mass spectrometry.[5][11] This involves spiking the sample with a stable isotope-labeled version of the analyte of interest at the earliest stage of sample preparation.[12] This internal standard co-elutes with the analyte and experiences similar matrix effects and potential degradation, thus allowing for accurate correction.[2] If a specific cis-acyl-CoA stable isotope is unavailable, a commercially available odd-chain or stable isotope-labeled saturated acyl-CoA of a similar chain length can be used, though this is less ideal.[5] It is crucial to construct calibration curves in a matrix that closely matches the study samples to account for any remaining matrix effects.[13]

Troubleshooting Guide

Issue 1: Low or No Signal for cis-Acyl-CoA Thioesters

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are highly susceptible to hydrolysis. Ensure rapid quenching of metabolic activity, keep samples on ice or at 4°C throughout the preparation, and minimize time in aqueous solutions.[2] Store extracts as dry pellets at -80°C and reconstitute in methanol immediately before LC-MS/MS analysis.[3]
Inefficient Extraction The extraction efficiency can vary depending on the chain length and saturation of the acyl-CoA.[14] For broad coverage, a common method is precipitation with a solvent like 80% methanol.[7] Ensure the extraction solvent volume is sufficient and that homogenization is thorough.
Ion Suppression in MS Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[3] Improve chromatographic separation to resolve the analyte from interfering species. Consider using a solid-phase extraction (SPE) step for sample cleanup, being mindful that this may lead to the loss of more hydrophilic short-chain acyl-CoAs.[13]
Suboptimal MS Parameters Ensure that the mass spectrometer is properly tuned and that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for your specific analytes. Refer to the table below for common MRM transitions.

Issue 2: Poor Chromatographic Resolution of cis- and trans-Isomers

Possible CauseRecommended Solution
Inappropriate Column A standard C18 column may not provide sufficient resolution. Consider using a different stationary phase or a longer column with a smaller particle size to increase efficiency.
Suboptimal Mobile Phase/Gradient The elution of acyl-CoAs is sensitive to the mobile phase composition and gradient. Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol) and gradient slopes. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[15]
Co-elution with Other Species The poor resolution may be due to interference from other lipids. Optimize the sample cleanup procedure to remove these interfering compounds.

Issue 3: Inaccurate or Irreproducible Quantification

Possible CauseRecommended Solution
Lack of Appropriate Internal Standard The most accurate quantification is achieved using a stable isotope-labeled internal standard for each analyte.[11][12] If unavailable, use an odd-chain acyl-CoA that is not present in the sample and has a similar chain length to the analytes of interest.
Matrix Effects The sample matrix can significantly affect ionization efficiency, leading to inaccurate results. Construct calibration curves in a matrix that mimics the biological sample. Perform a post-extraction addition study to assess the degree of matrix effect for your analytes.
Non-Linearity of Detector Response Ensure that the concentration of your analyte falls within the linear dynamic range of the instrument. If necessary, dilute the sample. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

This table provides a starting point for developing an LC-MS/MS method for acyl-CoA analysis. Parameters should be optimized for your specific instrument and analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA (C2:0)810.1303.135
Propionyl-CoA (C3:0)824.1317.135
Butyryl-CoA (C4:0)838.1331.135
Hexanoyl-CoA (C6:0)866.2359.138
Octanoyl-CoA (C8:0)894.2387.238
Decanoyl-CoA (C10:0)922.3415.240
Lauroyl-CoA (C12:0)950.3443.240
Myristoyl-CoA (C14:0)978.4471.340
Palmitoyl-CoA (C16:0)1006.4499.340
Oleoyl-CoA (cis-C18:1)1032.5525.442
Stearoyl-CoA (C18:0)1034.5527.442

Data compiled from multiple sources.[7][14]

Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents

The stability of a 500 nM solution of various acyl-CoAs was tested over 24 hours at autosampler temperature. The values represent the percentage of the initial concentration remaining.

Reconstitution SolventTime PointC16:0-CoA (%)C18:0-CoA (%)C18:1-CoA (%)
Methanol 4h~100~100~100
24h~98~98~98
50% Methanol / 50% 50mM Ammonium Acetate (pH 7) 4h~95~90~88
24h~85~80~75
Water 4h~80~75~70
24h~60~55~50

Data adapted from stability studies on acyl-CoAs.[7]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a general method for the extraction of a broad range of acyl-CoAs from cultured cells.

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching and Lysis: Add 2 mL of ice-cold methanol to the culture plate and add an appropriate amount of a stock solution of your internal standard (e.g., 15 µL of 10 µM C15:0-CoA).[7] Place the plate at -80°C for 15 minutes to ensure complete metabolic arrest and cell lysis.

  • Cell Lysate Collection: Scrape the cells from the plate and transfer the methanol lysate to a centrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new glass tube, avoiding the protein pellet.

  • Solvent Evaporation: Add 1 mL of acetonitrile to the supernatant to aid in evaporation.[7] Dry the sample in a vacuum concentrator at a temperature not exceeding 55°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of methanol. Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium acetate.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) for the first few minutes to allow for the elution of very polar compounds.

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95-100%) over 10-15 minutes to elute the more hydrophobic long-chain acyl-CoAs.

    • Hold at high organic for a few minutes to wash the column.

    • Return to the initial conditions and allow the column to re-equilibrate for at least 5 minutes before the next injection.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. Use the precursor and product ions listed in Table 1.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity of your analytes.

Visualizations

Experimental_Workflow Experimental Workflow for cis-Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Cell/Tissue Sample quench Metabolic Quenching (e.g., cold methanol) sample->quench spike Spike Internal Standard quench->spike extract Extraction & Protein Precipitation spike->extract dry Solvent Evaporation extract->dry reconstitute Reconstitution (e.g., methanol) dry->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (vs. Internal Standard) integration->quantification report Results quantification->report

Caption: A generalized experimental workflow for the analysis of cis-acyl-CoA thioesters.

Chromatographic_Separation Chromatographic Separation of cis/trans Isomers cluster_column Reversed-Phase Column cluster_isomers Isomer Properties cluster_elution Elution Order column Stationary Phase (e.g., C18) elution_order trans elutes before cis column->elution_order cis cis-Isomer (Bent shape) cis->column Stronger interaction trans trans-Isomer (Linear shape) trans->column Weaker interaction

Caption: Logical diagram illustrating the separation of cis and trans isomers on a reversed-phase column.

Troubleshooting_Tree Troubleshooting: Low Signal for cis-Acyl-CoA start Low or No Signal check_stability Is sample degradation suspected? start->check_stability check_extraction Was extraction efficient? check_stability->check_extraction No solution_stability Improve sample handling: - Keep samples cold - Minimize time in aqueous buffers - Store dry at -80°C check_stability->solution_stability Yes check_ms Are MS parameters optimal? check_extraction->check_ms Yes solution_extraction Optimize extraction: - Ensure sufficient solvent volume - Thoroughly homogenize check_extraction->solution_extraction No check_ion_suppression Is ion suppression occurring? check_ms->check_ion_suppression Yes solution_ms Optimize MS parameters: - Tune instrument - Verify MRM transitions check_ms->solution_ms No solution_ion_suppression Improve chromatography: - Optimize gradient - Consider sample cleanup (SPE) check_ion_suppression->solution_ion_suppression Yes

References

Technical Support Center: cis-Geranoyl-CoA Handling and Isomerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Geranoyl-CoA. The focus is on preventing its isomerization to the trans form, a common issue that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is preventing its isomerization important?

This compound is an intermediate in various metabolic pathways. The geometric configuration of the double bond (cis vs. trans) is critical for its recognition by specific enzymes and downstream biological activity. Isomerization to the more stable trans form can lead to reduced or altered biological effects, yielding inaccurate and misleading experimental results.

Q2: What are the primary factors that can cause the isomerization of this compound?

Isomerization can be induced by several factors, including:

  • Heat: Elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bond.

  • Light: Exposure to UV light can promote isomerization.

  • pH Extremes: Both strongly acidic and alkaline conditions can catalyze the isomerization process. Thioesters are generally most stable between pH 4 and 7.

  • Catalysts: The presence of certain catalysts, such as iodine or strong acids, can facilitate isomerization.

  • Free Radicals: Oxidative stress and the presence of free radicals can lead to the formation of radical intermediates that isomerize more freely.

Q3: How should I handle and store my this compound samples to maintain their isomeric purity?

To ensure the stability of your this compound samples, follow these guidelines:

  • Storage Temperature: Store samples at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable.

  • Aliquotting: Aliquot samples into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

  • Inert Atmosphere: If possible, overlay the sample with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Light Protection: Store samples in amber vials or wrap tubes in aluminum foil to protect them from light.

  • Solvent: Dissolve this compound in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5). Avoid highly acidic or basic buffers.

Q4: I suspect my this compound sample has isomerized. How can I verify its isomeric purity?

The most reliable method for assessing the isomeric purity of your this compound sample is through High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column can be used to separate the cis and trans isomers. The trans isomer, being more linear, will typically have a longer retention time than the cis isomer. See the detailed experimental protocol below for a validated HPLC method.

Q5: What are the optimal conditions for performing enzymatic reactions with this compound to prevent isomerization?

When designing your experiments, consider the following to maintain the cis configuration:

  • pH: Maintain the reaction buffer at a pH where the enzyme is active and the thioester is stable. For many enzymes, a pH around 7.0 to 8.5 is suitable. For example, Geranoyl-CoA carboxylase has a pH optimum of 8.3.

  • Temperature: Run reactions at the lowest temperature that allows for sufficient enzyme activity, typically between 25°C and 37°C. Avoid unnecessary exposure to higher temperatures.

  • Reaction Time: Keep reaction times as short as possible to minimize the opportunity for isomerization.

  • Control for Oxidation: If your system is prone to generating reactive oxygen species, consider adding an antioxidant like DTT or TCEP, provided it does not interfere with your assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound Isomerization to the inactive trans form.1. Verify the isomeric purity of your sample using the provided HPLC protocol. 2. If isomerization has occurred, obtain a new, pure sample. 3. Review your storage and handling procedures to prevent future isomerization.
Inconsistent experimental results Partial isomerization of the starting material.1. Always check the isomeric purity of a new batch of this compound before use. 2. Ensure consistent handling and storage of all aliquots.
Appearance of an unexpected peak in HPLC analysis Isomerization or degradation of the sample.1. Compare the retention time of the new peak with a trans-Geranoyl-CoA standard if available. 2. Analyze the sample by mass spectrometry to identify the unknown peak. 3. Review sample age and storage conditions. Multiple freeze-thaw cycles can cause degradation.[1]
Summary of Factors Affecting this compound Stability
FactorCondition to AvoidRecommended Condition
Temperature Prolonged exposure to > 37°CStorage at -80°C; experiments at 25-37°C
pH pH < 4 and pH > 8.5pH 6.0 - 7.5
Light Exposure to direct sunlight or UVStore in amber vials or wrapped in foil
Freeze-Thaw Cycles Multiple cyclesAliquot into single-use volumes
Atmosphere Presence of oxygenStore under an inert atmosphere (Ar or N₂)

Experimental Protocols

Protocol 1: HPLC Analysis of cis/trans-Geranoyl-CoA Isomeric Purity

This protocol describes a reverse-phase HPLC method to separate and quantify cis- and trans-Geranoyl-CoA isomers.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • trans-Geranoyl-CoA standard (if available)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Prepare your this compound sample by diluting it to a final concentration of approximately 100 µM in Mobile Phase A.

  • Inject 10-20 µL of the sample onto the column.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Hold at 65% Mobile Phase B for 5 minutes.

  • Return to initial conditions of 5% Mobile Phase B and re-equilibrate for 10 minutes before the next injection.

  • Detect the eluting compounds by monitoring the absorbance at 260 nm (for the adenine (B156593) base of CoA).

  • Identify the peaks based on their retention times. The cis isomer is expected to elute earlier than the trans isomer.

  • Quantify the relative peak areas to determine the isomeric purity of your sample.

Visualizations

experimental_workflow cluster_storage Sample Handling and Storage cluster_prep Experiment Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis storage Store at -80°C in single-use aliquots under inert gas and protected from light thaw Thaw on ice immediately before use storage->thaw Begin Experiment dilute Dilute in appropriate buffer (pH 6.0-7.5) thaw->dilute reaction Incubate at optimal temperature (e.g., 25-37°C) for the minimum time required dilute->reaction quench Quench reaction reaction->quench hplc Analyze by HPLC to confirm product formation and isomeric purity quench->hplc

Caption: Recommended workflow for handling this compound to prevent isomerization.

troubleshooting_flowchart cluster_investigate_stock Stock Integrity Issue cluster_investigate_experiment Experimental Condition Issue decision decision result result start Inconsistent or negative experimental results check_purity Check isomeric purity of this compound stock via HPLC start->check_purity is_pure Is stock >95% cis isomer? check_purity->is_pure new_stock Obtain or synthesize new stock is_pure->new_stock No review_protocol Review experimental protocol for sources of isomerization (pH, temp, time) is_pure->review_protocol Yes review_storage Review storage and handling procedures new_stock->review_storage retest Retest new stock review_storage->retest result_stock Problem solved retest->result_stock optimize Optimize reaction conditions review_protocol->optimize rerun Rerun experiment with optimized protocol optimize->rerun result_experiment Problem solved rerun->result_experiment

References

Validation & Comparative

A Comparative Analysis of Acyl-CoA Pools Across Diverse Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. Acyl-Coenzyme A (acyl-CoA) thioesters sit at the heart of cellular metabolism, acting as critical intermediates in energy production, lipid biosynthesis, and signaling cascades. The composition and concentration of the acyl-CoA pool can vary significantly between different species, reflecting their unique metabolic adaptations. This guide provides a comparative analysis of acyl-CoA pools in key model organisms, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of metabolic studies.

Quantitative Comparison of Acyl-CoA Pools

The following tables summarize the concentrations of various acyl-CoA species across different species as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, analytical methods, and normalization strategies (e.g., per milligram of protein, per gram of fresh weight, or per cell count).

Table 1: Acyl-CoA Concentrations in Bacteria (Escherichia coli)

Acyl-CoA SpeciesConcentration Range (nmol/mg dry weight)Concentration Range (µM)Reference
Acetyl-CoA0.05 - 1.520 - 600[1]
Malonyl-CoA0.01 - 0.234 - 90[1]

Table 2: Acyl-CoA Concentrations in Yeast (Saccharomyces cerevisiae)

Acyl-CoA SpeciesConditionConcentration (nmol/g wet weight)Reference
Acetyl-CoAGlucose batch culture~2.5 - 5.0[2]
Acetoacetyl-CoAGlucose batch culture~0.1 - 0.5[2]
HMG-CoAGlucose batch culture~0.05 - 0.2[2]
Palmitoyl-CoA (C16:0)Wild-type~0.025
Oleoyl-CoA (C18:1)Wild-type~0.015

Table 3: Acyl-CoA Concentrations in Plants (Arabidopsis thaliana and Brassica napus)

Acyl-CoA SpeciesPlant and TissueConcentration (nmol/g fresh weight)Reference
Acetyl-CoAArabidopsis thaliana leaves5
Acetyl-CoADeveloping oilseeds (general)5 - 25
Various (C4-C20)Brassica napus seeds (maturing)Total pool in 3-6 µM range
Various (C4-C20)Arabidopsis thaliana seedlings (2-day-old)Total pool in 3-6 µM range
Decanoyl-CoA (C10:0)Transgenic B. napus (high 10:0)Disproportionately high
Dodecanoyl-CoA (C12:0)Transgenic B. napus (high 12:0)Disproportionately high

Table 4: Acyl-CoA Concentrations in Mammalian Cells

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
Acetyl-CoAHepG210.644
Propionyl-CoAHepG23.532
Succinyl-CoAHepG225.467
C14:0-CoARAW264.7~2.4
C16:0-CoARAW264.7~4.8
C18:1-CoARAW264.7~1.2
C24:0-CoAMCF7~16
C26:0-CoAMCF7~16

Key Metabolic Pathways Involving Acyl-CoAs

Acyl-CoAs are central to a number of interconnected metabolic pathways. The diagrams below, generated using the DOT language, illustrate these key relationships.

Fatty_Acid_Beta_Oxidation Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA FADH2 FADH2 Beta-Oxidation Spiral->FADH2 NADH NADH Beta-Oxidation Spiral->NADH TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fatty Acid Beta-Oxidation Pathway

Fatty_Acid_Synthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase Acetyl-CoA->Acetyl-CoA Carboxylase Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Acetyl-CoA Carboxylase->Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Growing Acyl Chain Growing Acyl Chain Fatty Acid Synthase->Growing Acyl Chain Palmitate (C16:0) Palmitate (C16:0) Fatty Acid Synthase->Palmitate (C16:0) NADPH NADPH NADPH->Fatty Acid Synthase Growing Acyl Chain->Fatty Acid Synthase

Fatty Acid Synthesis Pathway

Experimental Protocols

Accurate quantification of acyl-CoA pools is technically challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for sensitive and specific detection.

General Workflow for Acyl-CoA Profiling

The following diagram outlines a typical experimental workflow for the analysis of acyl-CoA pools.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Harvesting Cell/Tissue Harvesting (Rapid quenching in liquid N2) Homogenization Homogenization/Lysis (in cold buffer) Harvesting->Homogenization Extraction Acyl-CoA Extraction (e.g., with organic solvents) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Optional clean-up) Extraction->Purification LC_MS LC-MS/MS Analysis (Separation and Detection) Purification->LC_MS Data_Analysis Data Processing & Quantification (Peak integration, normalization) LC_MS->Data_Analysis

Experimental Workflow for Acyl-CoA Analysis
Detailed Methodologies

1. Sample Preparation and Extraction

  • Bacteria (E. coli):

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately freeze the cell pellet in liquid nitrogen.

    • For extraction, resuspend the frozen pellet in an ice-cold acidic buffer (e.g., 10% trichloroacetic acid or 0.6 N sulfuric acid) to quench enzymatic activity and precipitate proteins.

    • Lyse the cells by mechanical disruption (e.g., bead beating or sonication).

    • Centrifuge to pellet cell debris and proteins.

    • Neutralize the acidic supernatant containing the acyl-CoAs with a suitable base (e.g., K2CO3).

  • Yeast (Saccharomyces cerevisiae):

    • Rapidly harvest yeast cells by centrifugation.

    • Immediately quench metabolism by freezing the cell pellet in liquid nitrogen.

    • Extract acyl-CoAs using a cold acidic method, similar to bacteria, by resuspending the pellet in cold perchloric acid.

    • Break the cells using glass beads.

    • Centrifuge to remove cell debris and precipitated proteins.

    • Neutralize the supernatant containing the acyl-CoAs.

  • Plants (Arabidopsis thaliana, Brassica napus):

    • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard.

    • Add isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.

    • Centrifuge to pellet the precipitate.

    • The supernatant containing the acyl-CoAs can be further purified by solid-phase extraction (SPE).

  • Mammalian Cells and Tissues:

    • For cultured cells, aspirate the medium and wash the cells with ice-cold PBS. For tissues, rapidly excise and freeze in liquid nitrogen.

    • Lyse the cells or homogenize the powdered tissue in a cold extraction solvent, typically a mixture of organic solvents like methanol (B129727) or acetonitrile, often containing an acidic component to inactivate enzymes.

    • Centrifuge to pellet proteins and cellular debris.

    • The supernatant containing the acyl-CoAs is collected and can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography:

    • Reverse-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs.

    • A C18 column is typically employed.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic component (e.g., acetonitrile or methanol) is used to resolve acyl-CoAs based on their chain length and hydrophobicity.

  • Mass Spectrometry:

    • Tandem mass spectrometry (MS/MS) is used for detection and quantification.

    • Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored for high selectivity and sensitivity.

    • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for variations in extraction efficiency and matrix effects.

This guide provides a foundational overview for the comparative analysis of acyl-CoA pools. For specific applications, it is crucial to consult the primary literature and optimize protocols for the particular species and experimental conditions.

References

A Comparative Guide to Cis- and Trans-Specific Enzymes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of enzymes that differentiate between cis and trans isomers is crucial for advancing fields from molecular biology to pharmacology. This guide provides an objective comparison of the performance of key cis- and trans-specific enzymes, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Introduction to Cis-Trans Isomerism and Enzymatic Specificity

Geometric isomerism, or cis-trans isomerism, arises from restricted rotation around a chemical bond, most commonly a carbon-carbon double bond or a peptide bond involving proline.[1] This seemingly subtle difference in the spatial arrangement of atoms can have profound effects on a molecule's physical properties and biological activity.[2] Enzymes that can distinguish between or interconvert these isomers, known as cis-trans isomerases, play vital roles in a multitude of cellular processes, including protein folding, signal transduction, and visual perception.[3] This guide explores the functional characteristics of three major classes of such enzymes: Peptidyl-Prolyl cis-trans Isomerases, Retinoid Isomerases, and Fatty Acid cis-trans Isomerases.

Peptidyl-Prolyl cis-trans Isomerases (PPIases)

The isomerization of the peptide bond preceding a proline residue is a rate-limiting step in the folding of many proteins.[4] Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that catalyze this rotation, thereby acting as crucial chaperones in protein folding and regulators in various signaling pathways.[5] The major families of PPIases include cyclophilins, FK506-binding proteins (FKBPs), and parvulins.[4]

Functional Comparison: Cyclophilins vs. FKBPs

Cyclophilins and FKBPs are two major families of PPIases that, despite having different structures, both catalyze the cis-trans isomerization of prolyl bonds.[6] Their substrate specificities, however, show notable differences.

Table 1: Comparative Kinetic Parameters of Human Cyclophilin A and FKBP12 for cis- and trans-Peptide Substrates

Enzyme Substrate Isomer kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹s⁻¹)
Cyclophilin A cis 680 80 8.5 x 10⁶
trans 620 220 2.8 x 10⁶
FKBP12 cis 344 520 6.6 x 10⁵

Data derived from studies on the substrate N-succinyl-Ala-Phe-Pro-Phe-p-nitroanilide for Cyclophilin A and Suc-Ala-Leu-Pro-Phe-pNA for FKBP12.[7][8]

Table 2: Substrate Specificity of Cyclophilin and FKBP12

Substrate (Suc-Ala-Xaa-Pro-Phe-pNA) Cyclophilin (kcat/Km, M⁻¹s⁻¹) FKBP12 (kcat/Km, M⁻¹s⁻¹)
Xaa = Gly 1.2 x 10⁶ 1.2 x 10³
Xaa = Ala 3.2 x 10⁶ 5.3 x 10⁴
Xaa = Val 3.2 x 10⁶ 1.7 x 10⁴
Xaa = Leu 2.7 x 10⁶ 6.4 x 10⁵
Xaa = Phe 1.4 x 10⁶ 6.2 x 10⁵

Data from Harrison & Stein (1990) illustrates that Cyclophilin exhibits broader specificity, while FKBP12 activity is more dependent on the amino acid preceding proline.[8]

Phosphorylation-Dependent Regulation: The Case of Pin1

Pin1, a member of the parvulin family, is unique in its specific recognition and isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[9] This specificity allows Pin1 to act as a critical regulator in signaling pathways that are controlled by phosphorylation. The phosphorylation of Pin1 itself also serves as a regulatory mechanism. Phosphorylation at Ser16 in its WW domain can inhibit substrate binding, while phosphorylation at Ser71 within the catalytic PPIase domain can directly impact its enzymatic activity.[3][10]

Pin1_Regulation Unphosphorylated_Pin1 Unphosphorylated Pin1 (Active) Phosphorylated_Pin1_S16 pSer16-Pin1 (Substrate Binding Inhibited) Phosphorylated_Pin1_S71 pSer71-Pin1 (Catalytic Activity Inhibited) Isomerized_Product Isomerized Product Unphosphorylated_Pin1->Isomerized_Product Catalysis PKA PKA PKA->Unphosphorylated_Pin1 Phosphorylates Ser16 DAPK1 DAPK1 DAPK1->Unphosphorylated_Pin1 Phosphorylates Ser71 Substrate pSer/Thr-Pro Substrate Substrate->Unphosphorylated_Pin1 Substrate->Phosphorylated_Pin1_S16 Binding blocked Substrate->Phosphorylated_Pin1_S71 Catalysis blocked

Figure 1. Regulation of Pin1 activity by phosphorylation.
Experimental Protocol: Chymotrypsin-Coupled PPIase Assay

This spectrophotometric assay is a widely used method to measure PPIase activity. It relies on the high specificity of the protease α-chymotrypsin for the trans isomer of a chromogenic peptide substrate.[4]

Objective: To determine the kinetic parameters of a PPIase.

Materials:

  • Purified PPIase (e.g., Cyclophilin or FKBP)

  • α-Chymotrypsin solution (e.g., 10 mg/mL in 1 mM HCl)

  • Peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) dissolved in a stock solution (e.g., in DMSO or trifluoroethanol containing LiCl to enrich the cis isomer)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)

  • Spectrophotometer with temperature control

Procedure:

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 10°C).

  • In a cuvette, mix the assay buffer and the PPIase enzyme solution.

  • Add the α-chymotrypsin solution to the cuvette and incubate for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the peptide substrate stock solution to the cuvette.

  • Immediately monitor the increase in absorbance at 390 nm (for p-nitroanilide release) over time. The initial rapid phase corresponds to the cleavage of the pre-existing trans isomers, while the slower second phase reflects the rate of cis to trans isomerization.

  • The rate of the second phase is proportional to the PPIase activity. The uncatalyzed rate is determined in a parallel experiment without the PPIase.

  • Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Retinoid Isomerases

The visual cycle, the process by which light-sensing molecules in the eye are regenerated, is dependent on the enzymatic conversion of retinoids between their all-trans and 11-cis forms. A key enzyme in this pathway is RPE65.

RPE65: An Isomerohydrolase

RPE65 is an essential enzyme in the retinal pigment epithelium (RPE) that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599).[11] This reaction is a critical, rate-limiting step in the regeneration of the visual chromophore, 11-cis-retinal.[6] While detailed comparative kinetic data for cis versus trans substrates is complex due to the nature of the reaction, the enzyme's primary physiological function is the specific isomerization of the all-trans form.

Table 3: Activity of RPE65

Enzyme Substrate Product Initial Rate
Recombinant Human RPE65 all-trans-retinyl ester 11-cis-retinol ~2.9 pmol/min/mg

Data from Redmond et al. (2005) demonstrating the isomerohydrolase activity of RPE65.[11]

Visual_Cycle all_trans_retinal all-trans-Retinal all_trans_retinol all-trans-Retinol all_trans_retinal->all_trans_retinol RDH all_trans_retinyl_ester all-trans-Retinyl Ester all_trans_retinol->all_trans_retinyl_ester LRAT eleven_cis_retinol 11-cis-Retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 (Isomerohydrolase) eleven_cis_retinal 11-cis-Retinal eleven_cis_retinol->eleven_cis_retinal RDH Rhodopsin Rhodopsin eleven_cis_retinal->Rhodopsin Regeneration Rhodopsin->all_trans_retinal Bleaching Light Light Light->Rhodopsin RDH RDH LRAT LRAT RPE65 RPE65 RDH_cis RDH

Figure 2. The role of RPE65 in the visual cycle.
Experimental Protocol: HPLC Analysis of Retinoid Isomers

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of retinoid isomers.

Objective: To separate and quantify all-trans-retinol and 11-cis-retinol from an enzymatic reaction.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column

  • Mobile phase (e.g., a mixture of hexane (B92381), 2-propanol, and glacial acetic acid)

  • Retinoid standards (all-trans-retinol, 11-cis-retinol)

  • Extraction solvent (e.g., hexane)

  • Samples from RPE65 assay

Procedure:

  • Stop the enzymatic reaction and extract the retinoids into an organic solvent like hexane.

  • Evaporate the solvent under a stream of nitrogen and redissolve the retinoid mixture in a small volume of the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the retinoids using an isocratic or gradient mobile phase. A typical mobile phase for normal-phase separation of retinoids is a mixture of hexane with a small percentage of a more polar solvent like 2-propanol and acetic acid.

  • Monitor the elution of retinoids using a UV detector at a wavelength appropriate for retinols (around 325 nm).

  • Identify the peaks corresponding to all-trans-retinol and 11-cis-retinol by comparing their retention times with those of the authentic standards.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.

Fatty Acid cis-trans Isomerases

Certain bacteria, particularly those of the genera Pseudomonas and Vibrio, possess cis-trans isomerases that act on the unsaturated fatty acids within their cell membranes.[12] This enzymatic activity is a crucial mechanism for adapting to environmental stress, such as the presence of toxic solvents or changes in temperature.[12]

Functional Role in Membrane Fluidity

The cis configuration of a double bond in a fatty acid chain introduces a kink, which increases the fluidity of the cell membrane. In contrast, the trans configuration results in a more linear chain, leading to tighter packing and reduced membrane fluidity.[13] Bacterial cis-trans isomerases can convert cis unsaturated fatty acids to their trans counterparts, thereby rigidifying the membrane and protecting the cell from damage caused by membrane-fluidizing agents.[13]

While the physiological importance of these enzymes is well-established, detailed kinetic parameters such as Km and kcat are not as extensively documented as for the PPIases. The activity is known to be constitutive and does not require ATP.[3]

Membrane_Fluidity cluster_cis Fluid Membrane (cis) cluster_trans Rigid Membrane (trans) cis_lipid1 cis_lipid2 trans_lipid1 trans_lipid2 Stress Environmental Stress (e.g., solvents, temperature) Cti cis-trans Isomerase (Cti) Stress->Cti cluster_cis cluster_cis cluster_trans cluster_trans cluster_cis->cluster_trans

Figure 3. Role of fatty acid cis-trans isomerase in membrane adaptation.
Experimental Protocol: GC-MS Analysis of Fatty Acid Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of cell membranes.

Objective: To determine the ratio of cis to trans unsaturated fatty acids in bacterial cell membranes.

Materials:

  • GC-MS system

  • Bacterial cell culture

  • Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl or BF₃ in methanol)

  • Extraction solvent (e.g., hexane)

  • FAME standards

Procedure:

  • Harvest bacterial cells by centrifugation.

  • Perform a total lipid extraction from the cell pellet.

  • Derivatize the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs). This is typically done by heating the lipid extract in the presence of a methylating agent.

  • Extract the FAMEs into an organic solvent like hexane.

  • Inject the FAME sample into the GC-MS.

  • The FAMEs are separated on a long capillary column based on their boiling points and polarity. Cis and trans isomers of the same fatty acid can often be separated on appropriate GC columns.

  • The separated FAMEs are then detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, confirming their identity.

  • Quantify the relative amounts of cis and trans isomers by integrating the peak areas in the gas chromatogram.

Conclusion

The ability of enzymes to distinguish between and interconvert cis and trans isomers is a fundamental aspect of cellular function with significant implications for health and disease. Peptidyl-prolyl cis-trans isomerases like cyclophilins, FKBPs, and Pin1 are key regulators of protein folding and signaling, with their distinct substrate specificities and regulatory mechanisms offering potential targets for therapeutic intervention. Retinoid isomerases such as RPE65 are essential for vision, and their dysfunction can lead to severe retinal diseases. Bacterial fatty acid cis-trans isomerases represent a fascinating example of environmental adaptation at the molecular level. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the activity of these important enzymes, paving the way for new discoveries and applications in medicine and biotechnology.

References

A Comparative Analysis of the Biological Activities of cis-Geranoyl-CoA and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Geranoyl-CoA is a key intermediate in the metabolism of isoprenoids, a large and diverse class of naturally occurring organic chemicals. Its derivatives, particularly geranylgeranoic acid (GGA) and its analogs, have garnered significant attention for their potent biological activities, including anti-cancer properties. This guide provides a comparative analysis of the biological activity of this compound and its key derivatives, supported by experimental data and detailed methodologies to assist researchers in the fields of biochemistry, pharmacology, and drug development.

Comparative Biological Activity: Induction of Cell Death

Recent studies have focused on the cytotoxic effects of this compound derivatives in cancer cell lines, particularly human hepatoma cells. The primary mechanism of action identified is pyroptosis, a form of programmed cell death mediated by inflammation.

Quantitative Comparison of Cytotoxicity

While direct comparative studies on the cytotoxicity of this compound are limited, extensive research on its derivatives reveals their potent effects on cell viability. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of these compounds in human hepatoma cell lines.

CompoundCell LineIC50 (µM)Biological Effect
Geranylgeranoic Acid (GGA) HuH-7~10-20Induction of pyroptotic cell death[1]
4,5-didehydrogeranylgeranoic Acid Human Hepatoma~1-10Induction of cell death[1]
(R)-2,3-dihydrogeranylgeranoic Acid Rat Thymocytes~15Induction of DNA ladder formation (apoptosis)[2]
This compound Data Not Available--

Note: The lack of available data for this compound highlights a crucial knowledge gap and a promising area for future research.

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of Geranylgeranoic acid (GGA) are primarily attributed to the induction of pyroptosis through a Toll-like receptor 4 (TLR4)-mediated signaling pathway. This pathway is initiated by mitochondrial superoxide (B77818) production and subsequent endoplasmic reticulum (ER) stress, leading to the activation of the inflammasome and ultimately, cell death.

Below is a diagram illustrating the proposed signaling pathway for GGA-induced pyroptosis.

GGA_Signaling_Pathway GGA Geranylgeranoic Acid (GGA) TLR4 Toll-like Receptor 4 (TLR4) GGA->TLR4 binds to Mito Mitochondrial Superoxide Production TLR4->Mito ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) Mito->ER_Stress Inflammasome Inflammasome Activation ER_Stress->Inflammasome Pyroptosis Pyroptotic Cell Death Inflammasome->Pyroptosis

Caption: Proposed signaling pathway for Geranylgeranoic Acid (GGA)-induced pyroptosis.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Human hepatoma cells (e.g., HuH-7)

  • Complete cell culture medium

  • Test compounds (this compound, GGA, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Pyroptosis Detection Assay (Lactate Dehydrogenase Release Assay)

Pyroptosis is characterized by the rupture of the cell membrane and the release of cytoplasmic contents. The release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, is a common indicator of pyroptosis.

Materials:

  • 24-well plates

  • Human hepatoma cells

  • Complete cell culture medium

  • Test compounds

  • LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 24-well plate and treat with test compounds as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Lyse the remaining cells with the lysis buffer provided in the kit to determine the maximum LDH release.

  • Measure the LDH activity in the supernatants and cell lysates according to the manufacturer's instructions using a microplate reader.

  • Calculate the percentage of LDH release as an indicator of pyroptosis.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound, particularly Geranylgeranoic acid and its analogs, are potent inducers of pyroptotic cell death in cancer cells. The detailed signaling pathway involving TLR4 provides a solid foundation for further mechanistic studies and drug development efforts.

A significant gap in the current knowledge is the lack of data on the biological activity of this compound itself. Future research should prioritize direct comparative studies of this compound and its derivatives to fully elucidate their structure-activity relationships. Such studies will be invaluable for the rational design of novel and more effective anti-cancer therapeutics based on this promising class of compounds. The experimental protocols provided in this guide offer a standardized approach for conducting these critical investigations.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount. When studying the nuanced roles of different acyl-Coenzyme A (acyl-CoA) molecules in metabolism, signaling, and epigenetics, understanding the potential for an antibody to cross-react with structurally similar acyl-CoAs is critical for data integrity. This guide provides a framework for evaluating and comparing the cross-reactivity of antibodies against various acyl-CoAs, offering detailed experimental protocols and data presentation templates.

While monoclonal antibodies have been developed that specifically recognize Coenzyme A (CoA) and its derivatives, comprehensive public data on their cross-reactivity with a wide array of different acyl-CoA species remains limited[1][2][3]. Often, commercially available antibodies are targeted against the enzymes that metabolize acyl-CoAs or the resulting acylated proteins, rather than the acyl-CoA molecules themselves[4][5]. This guide empowers researchers to generate their own specificity data.

Data Presentation: Quantifying Cross-Reactivity

To objectively compare antibody performance, quantitative data from techniques like competitive ELISA should be summarized. The following table provides a template for presenting such data. Cross-reactivity is typically calculated relative to the primary target antigen.

Table 1: Antibody Cross-Reactivity Profile Against Various Acyl-CoAs

Antibody IDPrimary AntigenCompetitor Acyl-CoAIC50 (µM)% Cross-Reactivity*
Ab-123Acetyl-CoAAcetyl-CoAValue100%
Propionyl-CoAValueValue
Butyryl-CoAValueValue
Succinyl-CoAValueValue
Malonyl-CoAValueValue
HMG-CoAValueValue
Ab-456Succinyl-CoASuccinyl-CoAValue100%
Acetyl-CoAValueValue
Glutaryl-CoAValueValue
Malonyl-CoAValueValue

*Note: % Cross-Reactivity = (IC50 of primary antigen / IC50 of competitor acyl-CoA) x 100

Key Experimental Methodologies

Competitive ELISA is the cornerstone for assessing the cross-reactivity of an antibody against small molecules like acyl-CoAs. Surface Plasmon Resonance (SPR) offers a powerful, label-free alternative for detailed kinetic analysis.

Competitive ELISA Protocol

This protocol outlines the steps to determine the IC50 values for an antibody against a panel of competing acyl-CoA molecules.

1. Preparation of Acyl-CoA Conjugate:

  • To immobilize the small acyl-CoA molecule onto an ELISA plate, it must first be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is often achieved using a crosslinker like SPDP. This conjugate will be used for coating the microplate.

2. Plate Coating:

  • Dilute the acyl-CoA-BSA conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • Add 200 µL of blocking buffer (e.g., 3-5% BSA in PBS) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times as described above.

4. Competitive Reaction:

  • Prepare a series of dilutions for each competing acyl-CoA molecule (the primary target and potential cross-reactants) in assay buffer.

  • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the anti-acyl-CoA antibody (at a fixed, pre-determined optimal concentration).

  • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free acyl-CoAs in solution.

5. Incubation on Coated Plate:

  • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the washed, acyl-CoA-BSA coated plate.

  • Incubate for 1-2 hours at room temperature. During this time, any antibody that has not bound to a free competitor in the solution will bind to the immobilized conjugate on the plate.

6. Detection:

  • Wash the plate three times.

  • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in blocking buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of substrate solution (e.g., TMB). The color will develop in inverse proportion to the amount of competitor acyl-CoA in the initial mixture.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄).

7. Data Analysis:

  • Measure the optical density (OD) at 450 nm using a microplate reader.

  • Plot the OD values against the log of the competitor concentration.

  • Fit a sigmoidal curve to the data to determine the IC50 value—the concentration of the competitor that inhibits 50% of the antibody binding to the plate.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures binding interactions in real-time by detecting changes in the refractive index on a sensor chip surface.

1. Chip Preparation:

  • Immobilize the anti-acyl-CoA antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

2. Binding Analysis:

  • Inject a series of concentrations of the primary target acyl-CoA over the chip surface and measure the association and dissociation rates.

  • Regenerate the chip surface between injections using a low pH buffer.

  • Repeat the process for each potential cross-reacting acyl-CoA molecule.

3. Data Analysis:

  • The resulting sensorgrams provide kinetic data (ka, kd) and affinity (KD) for each interaction. Cross-reactivity can be assessed by comparing the binding responses and affinity constants of the antibody for different acyl-CoAs.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can clarify complex processes and relationships.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate with Acyl-CoA-BSA Conjugate p2 2. Block Non-Specific Sites p1->p2 r1 3. Mix Antibody with Free Acyl-CoA Competitors r2 4. Add Mixture to Coated Plate r1->r2 d1 5. Add Enzyme-Linked Secondary Antibody r2->d1 d2 6. Add Substrate d1->d2 d3 7. Measure Signal (Inversely Proportional to Competitor) d2->d3

Caption: Workflow for Competitive ELISA to assess cross-reactivity.

Acyl_CoA_Metabolism cluster_sources Metabolic Sources cluster_acyl_coas Acyl-CoA Pool cluster_fates Cellular Fates Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA SuccinylCoA Succinyl-CoA AminoAcids->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA FAS Fatty Acid Synthesis AcetylCoA->FAS HistoneAcylation Histone Acylation (Epigenetics) AcetylCoA->HistoneAcylation Acetylation PropionylCoA->SuccinylCoA PropionylCoA->HistoneAcylation Propionylation SuccinylCoA->HistoneAcylation Succinylation Cross_Reactivity_Concept cluster_antigens Structurally Similar Antigens Antibody Anti-Acetyl-CoA Antibody Ag1 Acetyl-CoA (Target) Antibody->Ag1 High Affinity (Specific Binding) Ag2 Propionyl-CoA Antibody->Ag2 Lower Affinity? (Cross-Reactivity) Ag3 Butyryl-CoA Antibody->Ag3 Lower Affinity? (Cross-Reactivity) Ag4 Succinyl-CoA Antibody->Ag4 No Binding?

References

In Vivo Competitive Landscape of Geranoyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The initial search has yielded some relevant information but has not provided a direct comparison or experimental data from in vivo competition assays specifically between cis- and trans-Geranoyl-CoA.

The search results include:

  • General protocols for in vivo competition assays, but not specific to Geranoyl-CoA isomers.

  • Information about Geranoyl-CoA carboxylase, an enzyme that acts on Geranoyl-CoA, but without specifying isomer preference.

  • Studies on cis and trans isomers of other fatty acyl-CoAs and their effects on enzyme activities, which might provide a basis for analogy but is not direct evidence.

  • Information on the metabolism of unsaturated fatty acids, which involves cis and trans intermediates, but again, not specifically Geranoyl-CoA.

Therefore, I need to adjust the plan to synthesize the comparison guide based on the available information, which is more general than a direct head-to-head comparison. I will have to infer potential competitive behavior based on the known metabolism and enzyme specificities for similar molecules.

Updated plan:

  • Synthesize a plausible metabolic context: Based on the search results, I will outline the known metabolic pathways involving Geranoyl-CoA. I will have to make some educated inferences about where cis and trans isomers might compete, based on analogous pathways for other unsaturated fatty acids.

  • Propose a hypothetical in vivo competition assay: Since no direct experimental data is available, I will design a detailed experimental protocol for an in vivo competition assay to compare cis- and trans-Geranoyl-CoA. This will be based on the general protocols found in the search results.

  • Generate comparative data tables (hypothetical): I will create tables with hypothetical quantitative data that researchers might expect to see from such an experiment, clearly labeling it as illustrative. This will be based on typical enzyme kinetics and metabolic flux analysis.

  • Create diagrams: I will generate Graphviz diagrams for the proposed metabolic pathway and the experimental workflow of the competition assay.

  • Compile the guide: I will assemble all the above components into a comprehensive "Publish Comparison Guide". This guide will clearly state that direct comparative data is not currently available and that the presented information is a guide for researchers to conduct their own investigations. It will provide the necessary background, a detailed experimental plan, and expected outcomes.

This revised approach will allow me to fulfill the user's request for a "Publish Comparison Guide" even with the absence of direct experimental data in the public domain, by providing a strong theoretical and practical framework for researchers to perform the comparison themselves. I will now proceed with synthesizing the content based on this new plan.

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the metabolic fate of geometric isomers is paramount. This guide provides a comparative analysis of cis- and trans-Geranoyl-CoA, focusing on their potential for in vivo competition. While direct comparative in vivo studies are not extensively documented in publicly available literature, this guide synthesizes current knowledge of analogous metabolic pathways and provides a framework for experimental investigation.

Introduction to Geranoyl-CoA Metabolism

Geranoyl-CoA is a key intermediate in the catabolism of isoprenoids.[1] A critical enzyme in this pathway is Geranoyl-CoA carboxylase, a biotin-dependent enzyme that catalyzes the carboxylation of Geranoyl-CoA.[1][2] This enzyme is found in both bacteria and plants.[1] The specificity of this enzyme for the cis or trans isomer of Geranoyl-CoA is a crucial determinant of their respective metabolic fates and potential for competitive interaction. While the literature extensively discusses Geranoyl-CoA carboxylase, it does not explicitly detail the kinetic parameters for both cis and trans isomers.[1][2]

Hypothetical In Vivo Competition and Metabolic Pathways

Based on the metabolism of other unsaturated fatty acids, it is plausible that cis- and trans-Geranoyl-CoA compete for the active site of Geranoyl-CoA carboxylase and potentially other enzymes involved in acyl-CoA metabolism. The general principle is that enzymes often exhibit stereospecificity, favoring one isomer over the other. This can lead to differential rates of metabolism and potentially the accumulation of the less-favored isomer.

Below is a diagram illustrating the potential metabolic pathways and the point of competition for cis- and trans-Geranoyl-CoA.

cluster_isomers Geranoyl-CoA Isomers cluster_enzyme Enzymatic Conversion cluster_products Metabolic Products cis-Geranoyl-CoA This compound Geranoyl-CoA_Carboxylase Geranoyl-CoA Carboxylase This compound->Geranoyl-CoA_Carboxylase Binds to enzyme trans-Geranoyl-CoA trans-Geranoyl-CoA trans-Geranoyl-CoA->Geranoyl-CoA_Carboxylase Competes for binding Downstream_Metabolites_cis Downstream Metabolites (from cis) Geranoyl-CoA_Carboxylase->Downstream_Metabolites_cis Metabolizes (presumed primary pathway) Downstream_Metabolites_trans Downstream Metabolites (from trans) Geranoyl-CoA_Carboxylase->Downstream_Metabolites_trans Metabolizes (potentially slower)

Caption: Potential competition between cis- and trans-Geranoyl-CoA for Geranoyl-CoA carboxylase.

Proposed Experimental Protocol for an In Vivo Competition Assay

To elucidate the in vivo competition between cis- and trans-Geranoyl-CoA, a detailed experimental protocol is proposed below. This protocol is based on established methodologies for in vivo metabolic studies.[3]

Objective: To determine the relative in vivo metabolic rates of cis- and trans-Geranoyl-CoA and assess their competitive interaction.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Control Group: Vehicle administration.

  • This compound Group: Administration of labeled this compound.

  • trans-Geranoyl-CoA Group: Administration of labeled trans-Geranoyl-CoA.

  • Competition Group: Co-administration of equimolar concentrations of labeled cis- and unlabeled trans-Geranoyl-CoA.

  • Competition Group: Co-administration of equimolar concentrations of labeled trans- and unlabeled this compound.

(Isotopic labeling, e.g., with ¹³C or ¹⁴C, is crucial for tracing the metabolic fate of the administered isomers.)

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard vivarium conditions.

  • Fasting: Fast mice for 4-6 hours prior to the experiment to ensure a basal metabolic state.[3]

  • Administration: Administer the respective compounds via intraperitoneal (i.p.) injection.

  • Sample Collection: Collect blood and tissue samples (e.g., liver, adipose tissue) at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes) post-injection.

  • Metabolite Extraction: Extract acyl-CoAs and other relevant metabolites from the collected samples.

  • Analysis: Analyze the levels of labeled and unlabeled Geranoyl-CoA isomers and their downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the pharmacokinetic parameters (e.g., clearance, half-life) for each isomer and compare the metabolic profiles between the groups.

The following diagram outlines the proposed experimental workflow.

Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Fasting Fasting (4-6h) Animal_Acclimatization->Fasting Compound_Administration Compound Administration (i.p. injection) Fasting->Compound_Administration Sample_Collection Blood & Tissue Sampling (Time course) Compound_Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo competition assay.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the proposed in vivo competition assay. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.

Table 1: Pharmacokinetic Parameters of cis- and trans-Geranoyl-CoA

ParameterThis compoundtrans-Geranoyl-CoA
Half-life (t½) (min) 45 ± 575 ± 8
Clearance (CL) (mL/min/kg) 15 ± 28 ± 1.5
Area Under the Curve (AUC) LowerHigher

This hypothetical data suggests that this compound is cleared more rapidly, indicating it is a preferred substrate for metabolism.

Table 2: Relative Abundance of Downstream Metabolites

Experimental GroupLabeled Metabolite from this compound (Relative Abundance)Labeled Metabolite from trans-Geranoyl-CoA (Relative Abundance)
Single Isomer Administration 100%100%
Competition (cis-labeled + trans-unlabeled) 60%-
Competition (trans-labeled + cis-unlabeled) -30%

This hypothetical data indicates that the presence of trans-Geranoyl-CoA reduces the metabolism of this compound by 40%, while the presence of this compound reduces the metabolism of trans-Geranoyl-CoA by 70%, suggesting strong competition with a preference for the cis isomer.

Conclusion

While direct experimental evidence for the in vivo competition between cis- and trans-Geranoyl-CoA is limited, this guide provides a robust framework for investigating their comparative metabolism. The proposed experimental design, coupled with the hypothetical data, offers a clear path for researchers to generate crucial data in this area. Such studies will be invaluable for understanding the intricacies of isoprenoid metabolism and could have significant implications for drug development and metabolic research.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for cis-Geranoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, development, and scientific exploration, the proper handling and disposal of specialized chemical compounds like cis-Geranoyl-CoA are paramount for ensuring a safe and compliant operational environment. This document provides a comprehensive guide to the essential safety protocols and step-by-step disposal procedures for this compound, designed to mitigate risks and streamline laboratory workflows.

I. Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[1][2][3]

  • Serious Eye Damage: Can cause serious eye damage.[1][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.

  • Aquatic Toxicity: Harmful to aquatic life.

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecific Recommendation
Hand Protection Wear suitable protective gloves.
Eye and Face Protection Use safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities.
Skin and Body Protection A lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection If working with aerosols or in a poorly ventilated area, use a suitable respirator.

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved waste disposal plant. Adherence to the following procedural steps is mandatory to ensure safe and compliant disposal.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated, clearly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

Step 2: Waste Labeling

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Include hazard pictograms for skin irritation, serious eye damage, and environmental hazard.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong acids, strong bases, and strong oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with all necessary information about the chemical.

Step 5: Decontamination of Work Area

  • After completing work and preparing the waste for disposal, thoroughly decontaminate all work surfaces and equipment.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

Emergency SituationImmediate Response Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal. Ventilate the area. Do not allow the product to enter drains.

IV. Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Ensure proper ventilation) A->B C Weighing and Transfer of this compound B->C D Experimental Use C->D E Collect Waste in a Labeled, Sealed Container D->E H Decontaminate Work Area D->H F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

This compound Safe Handling and Disposal Workflow

References

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